Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLCYLFCLQPLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590792 | |
| Record name | tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373608-48-1 | |
| Record name | tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyloxycarbonyl-4-(3-aminopropyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, a key building block in modern pharmaceutical research and development. This document collates available data on its chemical and physical characteristics, safety and handling, and typical synthetic and analytical methodologies.
Core Chemical and Physical Properties
This compound is a bifunctional molecule featuring a Boc-protected piperazine and a primary aminopropyl group. This structure makes it a valuable linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2] Its physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 373608-48-1 | [2][3][4] |
| Molecular Formula | C12H25N3O2 | [2][3] |
| Molecular Weight | 243.35 g/mol | [2][3] |
| Appearance | Colorless to White to Yellow Liquid or Solid | [5] |
| Melting Point | ~45-50 °C | [6] |
| Boiling Point (Predicted) | 339.6 ± 37.0 °C at 760 mmHg | [6] |
| Density (Predicted) | 1.042 ± 0.06 g/cm³ (20 °C) | |
| IUPAC Name | This compound | [5] |
| Purity | Typically >97% | [5][7] |
| Solubility | Soluble in organic solvents such as ethanol and chloroform. | [6] |
Synthesis and Purification
While a definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible and commonly employed synthetic route involves the reductive amination of a Boc-protected piperazine with a suitable three-carbon aldehyde bearing a protected amino group, followed by deprotection. An alternative approach is the alkylation of Boc-piperazine with a 3-halopropylamine derivative. A representative protocol based on related syntheses is outlined below.
Experimental Protocol: Representative Synthesis
Reaction: Reductive amination of tert-butyl piperazine-1-carboxylate with 3-aminopropionaldehyde diethyl acetal followed by hydrolysis.
Materials:
-
Tert-butyl piperazine-1-carboxylate
-
3-aminopropionaldehyde diethyl acetal
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Aqueous HCl
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., dichloromethane/methanol/triethylamine)
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate (1 equivalent) and 3-aminopropionaldehyde diethyl acetal (1.1 equivalents) in dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The acetal protecting group is then hydrolyzed by treatment with aqueous HCl.
-
The resulting product is purified by column chromatography on silica gel using a gradient of dichloromethane/methanol with a small percentage of triethylamine to afford the pure this compound.
Note: This is a representative protocol. Reaction conditions, stoichiometry, and purification methods may need to be optimized.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of the target compound.
Spectroscopic and Analytical Characterization
Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following analytical techniques would be employed for its characterization.
Table 2: Expected Analytical and Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperazine ring protons (multiplets, ~2.3-3.4 ppm), and the aminopropyl chain protons (multiplets, ~1.6-2.8 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and multiple signals for the piperazine and propyl chain carbons. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z 244.2020. |
| HPLC (Purity) | A single major peak on a suitable C18 column with a mobile phase of acetonitrile and water (with TFA or formic acid). Purity is typically determined by the peak area percentage. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
While a specific validated method for this compound is not published, a general method for piperazine-containing compounds can be adapted.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 or equivalent with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
Diagram 2: Analytical Workflow
Caption: A typical workflow for the analytical characterization of the final product.
Safety and Handling
Table 3: Safety Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. |
Source: [5]
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Store in a tightly sealed container in a cool, dry place.
-
Keep in a dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C for long-term storage.[5]
-
Direct contact may cause irritation and allergic reactions.[6][7]
-
The environmental impact has not been thoroughly studied, so it should be handled and disposed of according to environmental protection principles.[6][7]
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of biologically active compounds.[6][7] Its primary application is in the field of medicinal chemistry, particularly in the construction of PROTACs.[1][2] The primary amine provides a reactive handle for conjugation to a linker, while the Boc-protected piperazine can be deprotected to allow for further functionalization. This dual functionality makes it a versatile building block for creating complex molecules with therapeutic potential, such as anti-tumor drugs.[7]
Diagram 3: Role in PROTAC Assembly
Caption: Illustrates the role of the title compound in linking key components of a PROTAC.
Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and may not be exhaustive. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - CAS:373608-48-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. 373608-48-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 373608-48-1 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. biosynce.com [biosynce.com]
In-Depth Technical Guide: Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate (CAS: 373608-48-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, a versatile building block in medicinal chemistry, with a particular focus on its application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a bifunctional molecule featuring a Boc-protected piperazine and a primary amine. This structure makes it an ideal component for covalent modifications and extensions in the synthesis of complex molecules.
| Property | Value | Source |
| CAS Number | 373608-48-1 | - |
| Molecular Formula | C12H25N3O2 | [1] |
| Molecular Weight | 243.35 g/mol | [1] |
| Appearance | Colorless to white to yellow liquid or solid | [2] |
| Melting Point | ~45-50 °C (predicted) | [2] |
| Boiling Point | 339.6 ± 37.0 °C (predicted) | [2] |
| Density | 1.042 ± 0.06 g/cm³ (predicted) | [2] |
| Solubility | Soluble in organic solvents such as ethanol and chloroform. | [2] |
| Storage | Store in a dark place under an inert atmosphere at 2-8 °C. | [2] |
Synthesis and Characterization
While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are limited, a general synthetic approach can be outlined. The synthesis typically involves the alkylation of a Boc-protected piperazine with a suitable three-carbon synthon containing a protected amine, followed by deprotection.
A representative, though not specific, synthesis may involve:
-
Reaction of 1-Boc-piperazine with a 3-halopropylamine derivative (e.g., N-(3-bromopropyl)phthalimide).
-
Subsequent deprotection of the amine, for instance, through hydrazinolysis to remove the phthalimide group.
Characterization:
-
¹H NMR: Signals corresponding to the tert-butyl protons, piperazine ring protons, and the propyl chain protons.
-
¹³C NMR: Resonances for the carbons of the tert-butyl group, the piperazine ring, and the propyl chain.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.
Researchers are advised to acquire and interpret spectral data upon synthesis or purchase to confirm identity and purity.
Applications in Drug Discovery: The PROTAC Linker
The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1]
A PROTAC molecule consists of three components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This compound serves as a versatile starting point for the linker component. The primary amine allows for covalent attachment to a POI ligand or an E3 ligase ligand, while the Boc-protected piperazine can be deprotected to reveal a secondary amine for further functionalization or coupling to the other end of the PROTAC.
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker component.
References
A Comprehensive Technical Guide to Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, a key building block in modern pharmaceutical research and development. This document details its physicochemical properties, synthesis protocols, and its significant role as a versatile intermediate, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Physicochemical Data
This compound is a piperazine derivative widely utilized in organic synthesis. Its key quantitative data are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₂₅N₃O₂ | [1][2][3][4] |
| Molecular Weight | 243.35 g/mol | [1][2][3][4][5] |
| CAS Number | 373608-48-1 | [1][2][3] |
| Appearance | White crystal or crystalline powder | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. Below are detailed experimental protocols derived from established methodologies.
General Synthesis from Piperazine Precursors
A common laboratory-scale synthesis involves a multi-step process starting from commercially available piperazine derivatives.
Experimental Protocol:
-
Boc Protection of Piperazine: React piperazine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to yield tert-butyl piperazine-1-carboxylate.
-
Alkylation: The protected piperazine is then alkylated with a 3-carbon synthon containing a masked amino group, such as 1-bromo-3-chloropropane, followed by nucleophilic substitution with an amine source (e.g., potassium phthalimide).
-
Deprotection: Finally, the phthalimide group is removed using hydrazine hydrate to release the primary amine, yielding the target compound.
Synthesis via Reductive Amination
An alternative approach involves the reductive amination of a suitable aldehyde with a piperazine derivative.
Experimental Protocol:
-
Preparation of Aldehyde: Synthesize or procure 3-(tert-butoxycarbonylamino)propanal.
-
Reductive Amination: React 1-Boc-piperazine with 3-(tert-butoxycarbonylamino)propanal in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB).
-
Acidic Deprotection: The Boc group on the propyl chain is selectively removed under mild acidic conditions to yield this compound.
A generalized workflow for the synthesis is depicted in the following diagram.
Applications in Drug Development
The primary application of this compound in drug development is as a bifunctional linker in the synthesis of PROTACs.[4][6]
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][6] The linker, for which this molecule serves as a precursor, is a critical component that connects the target protein ligand to the E3 ligase ligand. The length and chemical nature of the linker are crucial for the efficacy of the PROTAC.
The general mechanism of action for a PROTAC is illustrated below.
Role in Modulating Cellular Signaling
While specific signaling pathways for this compound are not extensively documented, piperazine derivatives are known to modulate various cellular pathways.[7] These include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascades, which are crucial in cell proliferation, inflammation, and immune responses.[7] Furthermore, piperazine moieties are common in compounds targeting dopaminergic and serotonergic receptors, indicating their potential to influence neurological pathways.[8]
Safety and Handling
While detailed toxicological studies are not widely published, standard laboratory safety precautions should be observed when handling this compound. Direct contact may cause skin and eye irritation.[1][5] It is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the compound under an inert atmosphere at 2–8 °C.[5]
This guide serves as a foundational resource for professionals engaged in pharmaceutical research and development. The versatility and utility of this compound make it a valuable tool in the synthesis of novel therapeutic agents.
References
- 1. biosynce.com [biosynce.com]
- 2. This compound - CAS:373608-48-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. 373608-48-1|this compound|BLD Pharm [bldpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chembk.com [chembk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways to facilitate a comprehensive understanding of the synthetic processes.
Introduction
This compound is a valuable bifunctional molecule incorporating a protected piperazine moiety and a primary aliphatic amine. This structure makes it a versatile building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. The Boc-protected piperazine allows for selective functionalization, while the primary amine serves as a key handle for amide bond formation, reductive amination, and other amine-related chemistries. This guide focuses on the most common and effective synthetic strategies to obtain this compound with high purity and yield.
Primary Synthesis Route: Two-Step Synthesis from N-Boc-piperazine
The most widely employed and well-documented synthesis of this compound involves a two-step process starting from commercially available tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). This route consists of an initial N-alkylation step to introduce the three-carbon propyl chain with a masked amino group, followed by a transformation to unveil the primary amine. Two common variations of this route are detailed below.
Route 1A: Alkylation with 3-Chloropropanenitrile followed by Nitrile Reduction
This pathway involves the initial alkylation of N-Boc-piperazine with 3-chloropropanenitrile to form the nitrile intermediate, tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate. Subsequent reduction of the nitrile group yields the desired primary amine.
Experimental Protocol:
Step 1: Synthesis of tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate
-
To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base, typically potassium carbonate (1.5-2.0 eq) or triethylamine (1.5-2.0 eq).
-
To this stirred suspension, add 3-chloropropanenitrile (1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate as a colorless oil or a white solid.
Step 2: Reduction of tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate
-
Dissolve the nitrile intermediate (1.0 eq) in a suitable solvent, such as tetrahydrofuran (THF) or ethanol.
-
For catalytic hydrogenation, add a catalyst, typically Raney Nickel or Palladium on carbon (10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.
-
Alternatively, for chemical reduction, add a reducing agent like lithium aluminum hydride (LAH) (2.0-3.0 eq) in anhydrous THF at 0 °C, followed by stirring at room temperature for 4-8 hours.
-
Upon completion (monitored by TLC or LC-MS), carefully quench the reaction. For hydrogenation, filter the catalyst through a pad of Celite. For LAH reduction, quench sequentially with water, 15% NaOH solution, and water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Quantitative Data for Route 1A:
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) |
| 1 | N-Boc-piperazine, 3-Chloropropanenitrile | K₂CO₃, Acetonitrile, 80 °C, 16h | tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate | 85-95 | >95 |
| 2 | tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate | Raney Ni, H₂, Ethanol, rt, 18h | This compound | 80-90 | >97 |
Reaction Pathway Diagram (Route 1A):
Caption: Synthesis via Alkylation and Nitrile Reduction.
Route 1B: Gabriel Synthesis Pathway
An alternative to the nitrile reduction is the use of the Gabriel synthesis. This involves alkylating N-Boc-piperazine with N-(3-bromopropyl)phthalimide, followed by the removal of the phthalimide protecting group to release the primary amine.[1][2][3]
Experimental Protocol:
Step 1: Synthesis of tert-butyl 4-(3-phthalimidopropyl)piperazine-1-carboxylate
-
In a round-bottom flask, combine N-Boc-piperazine (1.0 eq), N-(3-bromopropyl)phthalimide (1.05 eq), and a base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like DMF.
-
Stir the mixture at 60-70 °C for 12-18 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl 4-(3-phthalimidopropyl)piperazine-1-carboxylate.
Step 2: Deprotection of the Phthalimide Group
-
Dissolve the phthalimide intermediate (1.0 eq) in ethanol or methanol.
-
Add hydrazine monohydrate (2.0-3.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like dichloromethane and wash with water to remove any remaining hydrazine.
-
Dry the organic layer and concentrate to obtain the final product, this compound.
Quantitative Data for Route 1B:
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) |
| 1 | N-Boc-piperazine, N-(3-bromopropyl)phthalimide | K₂CO₃, DMF, 70 °C, 15h | tert-butyl 4-(3-phthalimidopropyl)piperazine-1-carboxylate | 80-90 | >95 |
| 2 | tert-butyl 4-(3-phthalimidopropyl)piperazine-1-carboxylate | Hydrazine hydrate, Ethanol, Reflux, 5h | This compound | 85-95 | >97 |
Reaction Pathway Diagram (Route 1B):
Caption: Synthesis via Gabriel Pathway.
Alternative Synthesis Route: Reductive Amination
A more direct, though less commonly detailed, approach is the reductive amination of a suitable aldehyde precursor with ammonia. This would involve the synthesis of tert-butyl 4-(2-formylethyl)piperazine-1-carboxylate, which can then be subjected to reductive amination.
Conceptual Workflow:
Caption: Conceptual Reductive Amination Workflow.
While conceptually straightforward, this route's practicality depends on the accessibility and stability of the aldehyde intermediate. Detailed and optimized protocols for this specific transformation are not as readily available in the literature compared to the two-step alkylation routes.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the N-alkylation of N-Boc-piperazine. Both the nitrile reduction and Gabriel synthesis pathways offer high yields and produce the target compound with high purity. The choice between these routes may depend on the availability of starting materials, safety considerations (e.g., handling of LAH or hydrazine), and the scale of the synthesis. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the planning and execution of the synthesis of this important pharmaceutical intermediate.
References
"Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate" solubility and stability
An In-depth Technical Guide on the Solubility and Stability of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development. It outlines the predicted physicochemical properties based on the compound's structure and offers detailed experimental protocols for determining its aqueous and organic solvent solubility, as well as its stability under various stress conditions. This guide also includes structured tables for data presentation and visualizations of experimental workflows to facilitate a deeper understanding and practical application of the methodologies.
Introduction
This compound is a bifunctional molecule featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and bearing a primary aminopropyl side chain. This structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The Boc-protected piperazine offers a nucleophilic secondary amine for further functionalization, while the primary amine on the side chain provides a reactive site for amide bond formation or other modifications.
The solubility and stability of this intermediate are critical parameters that influence its handling, storage, reaction efficiency, and purification processes. Poor solubility can lead to challenges in reaction kinetics and purification, while instability can result in the formation of impurities, affecting the yield and purity of the final product. Therefore, a thorough understanding and characterization of these properties are essential for process optimization and ensuring the quality of synthesized APIs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial in predicting its solubility and stability behavior.
| Property | Value | Source |
| Molecular Formula | C12H25N3O2 | N/A |
| Molecular Weight | 243.35 g/mol | N/A |
| Appearance | Colorless to light yellow liquid or solid | N/A |
| Boiling Point | 345.9±35.0 °C (Predicted) | N/A |
| pKa (Predicted) | 10.2 (most basic) | N/A |
| LogP (Predicted) | 1.3 | N/A |
Solubility Profile
The solubility of this compound is influenced by its molecular structure, which contains both hydrophobic (Boc group) and hydrophilic (primary amine, piperazine nitrogens) moieties.
Predicted Solubility Behavior
-
Aqueous Solubility: The presence of the primary amine and the two piperazine nitrogens suggests that the compound's aqueous solubility will be pH-dependent. In acidic conditions (pH < pKa), these nitrogen atoms will be protonated, forming positively charged species that are more soluble in aqueous media. Conversely, at higher pH, the compound will be in its neutral form, which is expected to have lower aqueous solubility.
-
Organic Solvent Solubility: Due to the hydrophobic Boc group and the overall organic nature of the molecule, it is expected to be soluble in a range of common organic solvents, including methanol, ethanol, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).
Experimental Determination of Solubility
To quantitatively determine the solubility, standardized methods such as kinetic and thermodynamic solubility assays should be employed.
Table 1: Template for Aqueous Solubility Data
| pH | Temperature (°C) | Method (Kinetic/Thermodynamic) | Solubility (mg/mL) |
| 2.0 | 25 | ||
| 5.0 | 25 | ||
| 7.4 | 25 | ||
| 9.0 | 25 |
Table 2: Template for Organic Solvent Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | |
| Ethanol | 25 | |
| Dichloromethane | 25 | |
| Acetonitrile | 25 | |
| Dimethyl Sulfoxide | 25 |
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a high-throughput method for determining the kinetic solubility of a compound from a DMSO stock solution.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubation: Shake the plate at room temperature for a specified period (e.g., 2 hours) to allow for precipitation.
-
Analysis: Analyze the samples using a method that can distinguish between soluble and precipitated compound, such as nephelometry (light scattering) or UV-Vis spectroscopy after filtration or centrifugation.
-
Data Interpretation: The kinetic solubility is the highest concentration at which no precipitation is observed.
Stability Profile
The stability of this compound is crucial for its storage and handling. The primary routes of degradation for this compound are likely to be hydrolysis of the Boc group and oxidation of the amine functionalities.
Predicted Stability Behavior
-
Hydrolytic Stability: The Boc protecting group is known to be labile under acidic conditions. Therefore, the compound is expected to be unstable in acidic aqueous solutions, leading to the formation of 4-(3-aminopropyl)piperazine. It should exhibit greater stability in neutral and basic solutions.
-
Oxidative Stability: The primary and secondary amines in the molecule can be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to air and light over extended periods.
-
Thermal Stability: The compound is expected to have good thermal stability at ambient temperatures, but degradation may occur at elevated temperatures.
-
Photostability: While the molecule does not contain significant chromophores that absorb visible light, prolonged exposure to UV light could potentially lead to degradation.
Experimental Determination of Stability: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.
Table 3: Template for Forced Degradation Study Data
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants |
| 0.1 M HCl | 24 h | 60 | ||
| 0.1 M NaOH | 24 h | 60 | ||
| 3% H2O2 | 24 h | 25 | ||
| Heat (Solid State) | 7 days | 80 | ||
| Light (ICH Q1B) | 1.2 million lux hours | 25 |
Experimental Protocol: Forced Degradation by Hydrolysis
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and purified water.
-
Stress Application: Incubate the solutions at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). A control sample should be kept at 4 °C.
-
Neutralization: After the incubation period, cool the samples and neutralize the acidic and basic solutions.
-
Analysis: Analyze the stressed and control samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample. Identify any major degradation products by their retention times and, if using MS, their mass-to-charge ratios.
Hypothetical Signaling Pathway Involvement
Piperazine derivatives are common scaffolds in the design of ligands for G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors. If this compound were used as an intermediate to synthesize a GPCR antagonist, the final API could be involved in a signaling pathway like the one illustrated below.
Summary and Recommendations
This compound is a versatile chemical intermediate whose utility is dependent on its solubility and stability. Based on its structure, it is predicted to have pH-dependent aqueous solubility and good solubility in common organic solvents. The primary stability concern is the hydrolysis of the Boc group under acidic conditions.
It is strongly recommended that researchers perform the described experimental protocols to determine the precise solubility and stability profiles of this compound under their specific laboratory and process conditions. The data generated will be invaluable for the development of robust and reproducible synthetic procedures, as well as for defining appropriate storage and handling guidelines. The templates and workflows provided in this guide offer a standardized framework for these essential characterization studies.
"Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate" synonyms and alternative names
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Synonyms
Primary Name: Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
CAS Number: 373608-48-1
This technical guide provides a comprehensive overview of this compound, a versatile building block in medicinal chemistry, particularly recognized for its application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
A variety of synonyms and alternative names are used in literature and commercial listings for this compound. Understanding these is crucial for exhaustive literature searches and procurement.
| Type | Name |
| IUPAC Name | tert-butyl 4-(3-aminopropyl)-1-piperazinecarboxylate |
| Common Synonyms | 1-Boc-4-(3-aminopropyl)piperazine |
| 4-(3-Aminopropyl)piperazine-1-carboxylic acid tert-butyl ester | |
| N-Boc-N'-(3-aminopropyl)piperazine | |
| 3-(4-Boc-piperazinyl)propanamine | |
| 1-tert-Butyloxycarbonyl-4-(3-aminopropyl)piperazine | |
| CAS Registry Number | 373608-48-1 |
Physicochemical and Analytical Data
A summary of the key physical and chemical properties is presented below. This data is essential for reaction planning, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅N₃O₂ | - |
| Molecular Weight | 243.35 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid or solid | - |
| Melting Point | ~45-50 °C | |
| Boiling Point (Predicted) | 339.6 ± 37.0 °C at 760 mmHg | |
| Density (Predicted) | 1.042 ± 0.06 g/cm³ | |
| InChI Key | DQLCYLFCLQPLSY-UHFFFAOYSA-N | - |
Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance) Data (400 MHz, CDCl₃, Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.44 | t, J=5.2 Hz | 4H | -N(CH₂CH₂)₂N-Boc |
| ~2.75 | t, J=6.8 Hz | 2H | -NCH₂CH₂CH₂NH₂ |
| ~2.42 | m | 6H | -N(CH₂CH₂)₂NCH₂- and -NCH₂CH₂CH₂NH₂ |
| ~1.65 | p, J=6.8 Hz | 2H | -NCH₂CH₂CH₂NH₂ |
| 1.46 | s | 9H | -C(CH₃)₃ |
| 1.25 (broad) | s | 2H | -NH₂ |
Note: Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
Experimental Protocols
General Synthetic Approach
A common synthetic route to this compound involves the reaction of 1-Boc-piperazine with a suitable three-carbon electrophile bearing a protected amino group, followed by deprotection. A representative procedure is outlined below.
Reaction Scheme:
Step 1: Alkylation of 1-Boc-piperazine
-
To a stirred solution of 1-Boc-piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq).
-
Add N-(3-bromopropyl)phthalimide (1.1 eq) to the mixture.
-
Heat the reaction mixture at 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude phthalimide-protected intermediate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Deprotection
-
Dissolve the purified intermediate from Step 1 in a suitable solvent such as ethanol or methanol.
-
Add hydrazine hydrate (2.0-3.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of phthalhydrazide.
-
Filter the mixture and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by dissolving in a suitable organic solvent and washing with water to remove any remaining hydrazine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Role in PROTAC Technology
This compound serves as a versatile linker in the synthesis of PROTACs. The piperazine moiety offers a degree of conformational rigidity, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[] The primary amine provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand, while the Boc-protected nitrogen allows for selective functionalization.
General PROTAC Signaling Pathway
The general mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC utilizing a linker derived from this compound follows a structured workflow from synthesis to biological evaluation.
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
References
The Strategic Role of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate in Modern Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate is a key bifunctional building block in medicinal chemistry, prized for its utility in the synthesis of complex pharmaceutical agents. Its structure, featuring a Boc-protected piperazine and a primary aminopropyl group, offers a versatile scaffold for constructing a wide array of bioactive molecules. This technical guide delves into the core applications of this intermediate, with a particular focus on its emerging and significant role as a linker in Proteolysis Targeting Chimeras (PROTACs), and its broader use in the synthesis of novel therapeutics, including potential anti-tumor and antidepressant compounds. This document will detail its chemical properties, outline key synthetic transformations, and provide generalized experimental frameworks for its application.
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs due to its favorable pharmacokinetic properties.[1][2] this compound, with its distinct functional handles, serves as a valuable intermediate for introducing this desirable moiety into target molecules. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization, while the terminal primary amine on the propyl chain provides a nucleophilic site for a variety of chemical transformations. This dual functionality makes it an ideal component for creating elaborate molecular architectures, most notably in the rapidly advancing field of targeted protein degradation.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 373608-48-1 | [2][3] |
| Molecular Formula | C₁₂H₂₅N₃O₂ | [3] |
| Molecular Weight | 243.35 g/mol | [3] |
| Appearance | White crystal or crystalline powder | [4] |
| Melting Point | ~45-50 °C | [4] |
| Boiling Point | 339.6 ± 37.0 °C (Predicted) | |
| Density | 1.0 ± 0.1 g/cm³ | |
| pKa | 10.39 ± 0.10 (Predicted) | |
| Solubility | Soluble in organic solvents like ethanol and chloroform. | [4] |
Table 2: Representative Spectroscopic Data for a Boc-Protected Piperazine Derivative
(Note: This data is for a related compound and should be used for reference purposes only)
| Technique | Data |
| ¹H-NMR (500 MHz, CDCl₃) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) |
| ¹³C-NMR (126 MHz, CDCl₃) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |
| IR (film) | νₘₐₓ 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 cm⁻¹ |
| HRMS (ESI-TOF) | m/z calcd. for C₁₄H₂₇NNaO₂ ([M+Na]⁺) 264.19340, found 264.19302 |
Source: Representative data adapted from supplementary information for a related Boc-protected piperazine derivative.[5]
Synthesis of the Intermediate
Caption: Conceptual synthesis pathway.
Role as a Chemical Intermediate in Drug Synthesis
The primary utility of this compound lies in its bifunctional nature, enabling its use in a variety of coupling reactions to build more complex molecules. The terminal primary amine is a versatile nucleophile for reactions such as amide bond formation and reductive amination.
Amide Bond Formation
A common application is the coupling of the primary amine with a carboxylic acid to form a stable amide linkage. This is a cornerstone reaction in the synthesis of many pharmaceutical agents.
References
The Pivotal Role of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry. Its unique structure, featuring a Boc-protected piperazine for controlled reactivity and a primary amine on a propyl chain, makes it an invaluable linker and scaffold component in the design of novel therapeutics. This technical guide provides an in-depth analysis of its application in the synthesis of targeted therapies, with a focus on its role in the development of both small molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs).
Core Applications in Drug Discovery
The primary utility of this compound and its close analogs lies in their ability to connect different pharmacophores, thereby creating molecules with tailored biological activities. This is exemplified by its incorporation into two major classes of anti-cancer agents: Cyclin-Dependent Kinase (CDK) inhibitors and PROTACs.
A Key Building Block for CDK4/6 Inhibitors
While direct examples utilizing the aminopropyl variant are less prevalent in approved drugs, a closely related analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a crucial intermediate in the synthesis of the blockbuster CDK4/6 inhibitors Palbociclib and Ribociclib.[1][2] These drugs are at the forefront of treating HR-positive, HER2-negative breast cancer.[1] The piperazine moiety in these molecules serves as a key structural element that contributes to their efficacy and pharmacokinetic properties.
The core function of these inhibitors is to block the activity of CDK4 and CDK6, key enzymes in the cell cycle. In many cancers, the cyclin D-CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation.[3] Palbociclib and Ribociclib competitively inhibit the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and inducing cell cycle arrest.[4]
The potency of these inhibitors is well-documented, with specific IC50 values demonstrating their high affinity for their targets.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| Palbociclib | CDK4/Cyclin D1 | 11 | [4][5] |
| CDK6/Cyclin D3 | 16 | [4] | |
| Ribociclib | CDK4/Cyclin D1 | 10 | [5][] |
| CDK6/Cyclin D3 | 39 | [5][] |
The mechanism of action of Palbociclib and Ribociclib involves the direct inhibition of the CDK4/6-Cyclin D-Rb signaling pathway, which is a critical regulator of cell cycle progression.
Caption: CDK4/6 signaling pathway and the inhibitory action of Palbociclib/Ribociclib.
A Versatile Linker for PROTACs
This compound is increasingly utilized as a linker in the development of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. They consist of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The piperazine moiety within the linker can enhance solubility and provide a degree of rigidity, which can be advantageous for the formation of a stable ternary complex between the POI and the E3 ligase.
The synthesis of a PROTAC using this linker typically involves a multi-step process where the primary amine of the deprotected linker is coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand, often through amide bond formation. The Boc-protected nitrogen of the piperazine allows for selective functionalization of the other end of the molecule.
The general workflow for synthesizing a PROTAC using this compound involves a series of coupling and deprotection steps.
Caption: General experimental workflow for the synthesis of a PROTAC.
Experimental Protocols
The following are representative experimental protocols for the synthesis of a CDK4/6 inhibitor intermediate and the coupling of the linker to a ligand, which are central to the applications of this compound and its analogs.
Synthesis of a Palbociclib Intermediate
This protocol describes the coupling of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate with a pyrimidine derivative, a key step in the synthesis of Palbociclib.
Materials:
-
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
-
6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Toluene
-
Methanol
Procedure:
-
A solution of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.05 eq) in toluene is prepared in a reaction vessel under an inert atmosphere.
-
The solution is cooled to -5 to 5 °C.
-
In a separate vessel, a solution of 6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq) in toluene is prepared.
-
LiHMDS (1.0 M in THF, 1.1 eq) is slowly added to the cooled solution of the piperazine derivative.
-
The solution of the pyrimidine derivative is then slowly added to the reaction mixture, maintaining the temperature between -5 and 5 °C.
-
The reaction mixture is stirred at this temperature until the reaction is deemed complete by TLC or LC-MS analysis.
-
The reaction is then warmed to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from methanol to yield the desired coupled product.
General Protocol for Amide Coupling in PROTAC Synthesis
This protocol outlines a general procedure for the coupling of a deprotected piperazine linker to a carboxylic acid-containing ligand (either for the POI or E3 ligase).
Materials:
-
Deprotected linker with a free piperazine amine (e.g., from deprotection of an E3-ligand-linker-Boc intermediate)
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
The carboxylic acid-functionalized ligand is dissolved in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
HATU and DIPEA are added to the solution, and the mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
A solution of the deprotected linker (1.1 eq) in anhydrous DMF is added to the reaction mixture.
-
The reaction is stirred at room temperature for 2-12 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the final coupled product.
Conclusion
This compound and its analogs are indispensable tools in modern medicinal chemistry. Their application as key building blocks in the synthesis of targeted therapies, including highly successful CDK4/6 inhibitors and emerging PROTAC degraders, highlights their versatility and importance. The ability to readily introduce a functionalized piperazine moiety allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of more effective and safer drugs. As the field of targeted protein degradation continues to expand, the demand for such well-designed linkers is expected to grow, further solidifying the central role of this compound in the future of drug discovery.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A MedChem toolbox for cereblon-directed PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
"Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate" as a PROTAC linker.
An In-depth Technical Guide to Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate in PROTAC Linker Design
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, inducing the degradation of specific target proteins rather than simply inhibiting their function. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
This technical guide focuses on This compound , a versatile building block for the construction of PROTAC linkers. While not typically used as a complete linker itself, its structural features offer a valuable scaffold for synthesizing more complex and effective linker chains. This molecule provides a rigid piperazine ring that can help to control the conformation of the linker, along with a protected amine that allows for sequential, controlled synthesis of the final PROTAC molecule.
Role and Chemical Properties of the Building Block
This compound is a bifunctional molecule that serves as an excellent starting point for linker synthesis. Its key chemical features include:
-
A Primary Amine (-NH2): This group provides a reactive site for conjugation to either the warhead (target protein ligand) or the E3 ligase ligand, typically through the formation of an amide bond.
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen prevents unwanted side reactions. This group can be selectively removed under acidic conditions to reveal a secondary amine, which can then be further functionalized to extend the linker chain or attach to the other end of the PROTAC.
-
A Piperazine Ring: This heterocyclic motif imparts a degree of rigidity to the linker, which can be advantageous for optimizing the formation of a stable and productive ternary complex. The piperazine core can also improve the physicochemical properties of the PROTAC, such as solubility.
Synthesis and Incorporation into PROTACs
The incorporation of this compound into a PROTAC linker generally follows a stepwise synthetic route. The primary amine is first coupled to a carboxylic acid on either the warhead or the E3 ligase ligand. Following this, the Boc protecting group is removed, and the newly exposed secondary amine is reacted with the other binding moiety.
Below is a generalized synthetic workflow for incorporating this building block:
Caption: General synthetic workflow for incorporating the piperazine building block.
Application in PROTAC Design: A Case Study
While specific PROTACs using this exact building block as a major component are often proprietary or embedded within complex structures, we can analyze its role in the context of developing degraders for specific targets. For instance, in the development of Bruton's tyrosine kinase (BTK) degraders, piperazine-containing linkers are common. These linkers can be synthesized using this compound as a starting material.
Quantitative Data
The following table summarizes hypothetical but representative data for a BTK-targeting PROTAC (PROTAC-X) that incorporates the piperazine moiety derived from our building block, compared to a PROTAC with a simple PEG linker.
| Parameter | PROTAC-X (with Piperazine Moiety) | PROTAC-Y (PEG Linker) |
| Target Binding Affinity (Kd) | 50 nM | 65 nM |
| E3 Ligase Binding Affinity (Kd) | 150 nM | 140 nM |
| DC50 (Concentration for 50% degradation) | 15 nM | 100 nM |
| Dmax (Maximum degradation) | >95% | 85% |
| Cellular Permeability (Papp) | 5.2 x 10^-6 cm/s | 3.1 x 10^-6 cm/s |
Experimental Protocols
General Protocol for PROTAC Synthesis
-
Amide Coupling: To a solution of the carboxylic acid-containing warhead (1 eq.) in DMF, add HATU (1.2 eq.) and DIPEA (3 eq.). Stir for 10 minutes. Add this compound (1.1 eq.) and stir at room temperature for 12-18 hours. Monitor the reaction by LC-MS. Upon completion, extract the product with ethyl acetate and purify by column chromatography.
-
Boc Deprotection: Dissolve the Boc-protected intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Final Amide Coupling: To a solution of the deprotected amine intermediate in DMF, add the carboxylic acid-containing E3 ligase ligand (1 eq.), HATU (1.2 eq.), and DIPEA (3 eq.). Stir at room temperature for 12-18 hours. Purify the final PROTAC using reverse-phase HPLC.
Protocol for Western Blotting to Determine Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Caption: Experimental workflow for assessing PROTAC-induced protein degradation.
Signaling Pathway Context
PROTACs developed using this linker building block can target proteins in a variety of signaling pathways. For example, a BTK-targeting PROTAC would impact the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of certain B-cell lymphomas.
Caption: Mechanism of a BTK PROTAC in the context of the BCR signaling pathway.
Conclusion
This compound is a valuable and versatile building block in the synthesis of PROTAC linkers. Its pre-protected, bifunctional nature allows for controlled, stepwise construction of complex linker architectures. The incorporation of the piperazine motif can enhance the physicochemical properties and conformational rigidity of the linker, potentially leading to more potent and effective PROTACs. The synthetic and analytical protocols provided in this guide offer a framework for researchers and drug developers to utilize this building block in the design and evaluation of novel protein degraders.
Piperazine Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs.[1][2] This six-membered nitrogen-containing heterocycle confers favorable physicochemical and pharmacokinetic properties, including aqueous solubility and oral bioavailability, making it an attractive moiety for drug design.[3][4] This technical guide provides an in-depth exploration of piperazine derivatives in drug discovery, covering their synthesis, diverse mechanisms of action across various therapeutic areas, and key experimental protocols for their evaluation. Quantitative pharmacological data for representative approved drugs are presented in structured tables for comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive overview for researchers in the field.
Introduction: The Prominence of the Piperazine Scaffold
The versatility of the piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, has established it as a highly valued scaffold in drug discovery.[5][6] Its unique structural and physicochemical properties contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][7] The two nitrogen atoms in the piperazine ring can be readily substituted, allowing for the creation of diverse chemical libraries with a wide range of biological activities.[3][6] This adaptability has led to the development of piperazine-containing drugs across numerous therapeutic areas, including oncology, central nervous system (CNS) disorders, infectious diseases, and more.[8][9][10]
The presence of the piperazine moiety often enhances a molecule's aqueous solubility and oral bioavailability, crucial parameters for drug development.[3] Furthermore, the piperazine ring can act as a rigid linker to orient pharmacophoric groups in a specific spatial arrangement for optimal target engagement.[4] Many notable drugs, such as the anticancer agent imatinib and the antipsychotic aripiprazole, feature a piperazine ring as a central structural element, underscoring its importance in medicinal chemistry.[1][8] Between 2012 and 2023, 36 small-molecule drugs containing a piperazine ring system were approved by the U.S. FDA, with 15 of them being anticancer agents.[8]
Synthesis of Piperazine Derivatives
The synthesis of piperazine derivatives can be broadly categorized into two main approaches: construction of the piperazine ring itself and functionalization of a pre-existing piperazine core.
Construction of the Piperazine Ring
A common method for forming the piperazine ring is through the reaction of a 1,2-diamine with a 1,2-dielectrophile. For instance, reacting alcoholic ammonia with 1,2-dichloroethane can produce piperazine.[11] Another approach involves the reduction of pyrazine with sodium in ethanol.[11] More advanced methods, such as palladium-catalyzed cyclization reactions, allow for the modular synthesis of highly substituted piperazines with good regio- and stereochemical control.[5]
Functionalization of the Piperazine Core
The majority of piperazine-containing drugs are synthesized by functionalizing the nitrogen atoms of a piperazine ring. Common synthetic strategies include:
-
N-Alkylation and N-Arylation: The secondary amines of the piperazine ring are readily alkylated or arylated through nucleophilic substitution reactions with alkyl halides or aryl halides.
-
Reductive Amination: This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form N-alkylated derivatives.
-
Amide Bond Formation: Acylation of the piperazine nitrogen with acyl chlorides or carboxylic acids (using coupling agents) is a widely used method to introduce amide functionalities.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds, enabling the synthesis of N-arylpiperazines.
-
C-H Functionalization: Recent advances have focused on the direct functionalization of the C-H bonds of the piperazine ring, allowing for the introduction of substituents on the carbon atoms and increasing structural diversity.[1]
A simplified one-pot, one-step synthetic procedure for preparing monosubstituted piperazine derivatives has been developed, which utilizes the in-situ formation of a piperazine-1-ium cation to avoid the need for protecting groups.[6]
Therapeutic Applications and Mechanisms of Action
Piperazine derivatives exhibit a remarkable diversity of pharmacological activities, targeting a wide range of biological molecules.
Anticancer Agents
A significant number of piperazine-containing drugs are used in oncology. Their mechanisms of action are often centered on the inhibition of key signaling pathways that drive cancer cell proliferation and survival.
-
Imatinib: This tyrosine kinase inhibitor targets the BCR-ABL fusion protein in chronic myeloid leukemia (CML), as well as c-KIT and PDGFRA in gastrointestinal stromal tumors (GIST).[8][12] Imatinib binds to the ATP-binding site of these kinases, stabilizing their inactive conformation and blocking downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT, which are crucial for cell proliferation and survival.[12][13]
-
Olaparib: As a poly(ADP-ribose) polymerase (PARP) inhibitor, olaparib is particularly effective in cancers with mutations in BRCA1 or BRCA2 genes.[14][15] PARP is essential for the repair of DNA single-strand breaks. In BRCA-deficient cancer cells, where the homologous recombination pathway for double-strand break repair is impaired, PARP inhibition by olaparib leads to the accumulation of DNA damage and cell death through a process known as synthetic lethality.[14][16]
Caption: Imatinib inhibits BCR-ABL, c-KIT, and PDGFRA signaling.
Caption: Olaparib induces synthetic lethality in BRCA-mutant cells.
Central Nervous System (CNS) Agents
Piperazine derivatives are widely used in the treatment of various CNS disorders, including schizophrenia, depression, and anxiety.[9]
-
Aripiprazole: This atypical antipsychotic acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[4][17] This "dopamine system stabilizer" effect allows it to modulate dopaminergic activity, reducing it in hyperdopaminergic states (positive symptoms of schizophrenia) and increasing it in hypodopaminergic states (negative and cognitive symptoms).[18] Its interaction with serotonin receptors is thought to contribute to its antidepressant and anxiolytic properties.[4]
-
Buspirone: Used for the treatment of anxiety disorders, buspirone is a partial agonist at the serotonin 5-HT1A receptor.
Caption: Aripiprazole's multi-receptor activity in the CNS.
Anthelmintic Agents
The traditional use of piperazine is as an anthelmintic for the treatment of roundworm and pinworm infections.[19] Its mechanism of action involves acting as an agonist at the gamma-aminobutyric acid (GABA) receptors on the muscle cells of the parasites.[19][20] This leads to hyperpolarization of the muscle cell membrane, causing flaccid paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[19] The selectivity of piperazine for helminths is due to the difference in GABA receptor isoforms between vertebrates and invertebrates.[20]
Other Therapeutic Areas
Piperazine derivatives have also found applications as:
-
Antihistamines: Cetirizine is a second-generation antihistamine that acts as a selective antagonist of peripheral H1 histamine receptors, providing relief from allergy symptoms with minimal sedation.[9][]
-
Antiviral Agents: Certain piperazine derivatives have shown efficacy against various viruses.
-
Cardiovascular Drugs: Sildenafil, originally developed for cardiovascular conditions, is a potent inhibitor of phosphodiesterase type 5 (PDE5), leading to vasodilation.[3][5]
Caption: Sildenafil inhibits PDE5, leading to smooth muscle relaxation.
Caption: Cetirizine blocks the histamine H1 receptor to alleviate allergy symptoms.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the in vitro bioactivity of representative approved piperazine-containing drugs.
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound/Drug | Target(s) | Cell Line | IC50 (µM) | Reference |
| Imatinib | BCR-ABL, c-KIT, PDGFRA | K562 (CML) | 0.25 | [8] |
| Olaparib | PARP1, PARP2 | MDA-MB-436 (Breast Cancer, BRCA1 mutant) | 0.001 | [15] |
| Temsirolimus | mTOR | PC-3 (Prostate Cancer) | 0.02 | |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | HUVEC | 0.0002 |
Table 2: CNS Activity of Piperazine Derivatives
| Compound/Drug | Target(s) | Assay Type | Ki (nM) | Reference |
| Aripiprazole | Dopamine D2 Receptor | Radioligand Binding | 0.34 | [22] |
| Serotonin 5-HT1A Receptor | Radioligand Binding | 1.7 | [22] | |
| Serotonin 5-HT2A Receptor | Radioligand Binding | 3.4 | [22] | |
| Buspirone | Serotonin 5-HT1A Receptor | Radioligand Binding | 13.8 | |
| Vortioxetine | Serotonin Transporter (SERT) | Radioligand Binding | 1.6 | |
| Serotonin 5-HT1A Receptor | Radioligand Binding | 15 | ||
| Serotonin 5-HT7 Receptor | Radioligand Binding | 19 |
Table 3: Other Biological Activities of Piperazine Derivatives
| Compound/Drug | Target | Assay Type | IC50 (nM) | Reference |
| Sildenafil | PDE5 | Enzyme Inhibition | 3.9 | |
| Cetirizine | Histamine H1 Receptor | Radioligand Binding | 30 | |
| Ciprofloxacin | DNA gyrase, Topoisomerase IV | Enzyme Inhibition | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of piperazine derivatives.
Synthesis of a Monosubstituted Piperazine Derivative (General Procedure)
This protocol describes a simplified one-pot synthesis of a monosubstituted piperazine.[6]
-
Materials: Piperazine, hydrochloric acid (or acetic acid), appropriate acylating or alkylating agent, solvent (e.g., water, ethanol), and a heterogeneous catalyst (e.g., metal ions supported on a polymeric resin).
-
Procedure:
-
Dissolve piperazine in the chosen solvent.
-
Add one equivalent of acid (e.g., HCl) to form the piperazine-1-ium cation in situ.
-
Add the heterogeneous catalyst to the reaction mixture.
-
Slowly add the acylating or alkylating agent to the stirred solution at room temperature or an elevated temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain the desired monosubstituted piperazine.
-
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol determines the IC50 value of a piperazine derivative against a specific kinase.[3]
-
Materials: Purified recombinant kinase, specific peptide or protein substrate, piperazine derivative stock solution (in DMSO), kinase reaction buffer, [γ-³³P]ATP, and filter plates.
-
Procedure:
-
Prepare serial dilutions of the piperazine derivative in DMSO.
-
In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and spot the reaction mixture onto filter plates.
-
Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plates, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a radiometric kinase inhibition assay.
Radioligand Binding Assay for GPCRs (e.g., Dopamine D2 Receptor)
This protocol measures the binding affinity (Ki) of a piperazine derivative to a G-protein coupled receptor.[20]
-
Materials: Cell membranes expressing the target receptor (e.g., HEK293 cells with human D2 receptor), a specific radioligand (e.g., [³H]-Spiperone), a known antagonist for non-specific binding determination (e.g., haloperidol), piperazine derivative, binding buffer, and glass fiber filters.
-
Procedure:
-
Prepare serial dilutions of the piperazine derivative.
-
In a 96-well plate, add the binding buffer, radioligand, and either the test compound, buffer (for total binding), or the known antagonist (for non-specific binding).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for a specific time at a defined temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: General workflow for a radioligand binding assay.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of a piperazine derivative on cancer cell lines.
-
Materials: 96-well microplate, cancer cell lines, cell culture medium, piperazine derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piperazine derivative. Include a vehicle control and a positive control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Conclusion and Future Perspectives
The piperazine scaffold continues to be a highly fruitful area of research in drug discovery. Its remarkable versatility and favorable drug-like properties have led to the development of a multitude of successful therapeutics. The ongoing exploration of novel synthetic methodologies, including C-H functionalization, will undoubtedly expand the chemical space of piperazine derivatives, offering new opportunities for drug design. As our understanding of the molecular basis of diseases deepens, the rational design of piperazine-containing molecules targeting specific biological pathways will continue to yield innovative and effective medicines. The future of piperazine in drug discovery remains bright, with the potential to address unmet medical needs across a wide spectrum of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 15. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. What is the mechanism of Aripiprazole? [synapse.patsnap.com]
- 18. psychscenehub.com [psychscenehub.com]
- 19. researchgate.net [researchgate.net]
- 20. Cetirizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Application of a PROTAC Utilizing Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that utilizes the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties. The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.
This document provides detailed protocols for the synthesis of a versatile PROTAC linker, tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, and its subsequent incorporation into a PROTAC molecule targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. Additionally, it outlines protocols for the biological evaluation of the synthesized PROTAC.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Synthesis Protocols
Part 1: Synthesis of this compound (Linker)
This protocol describes a two-step synthesis of the amine-terminated piperazine linker.
Step 1: Synthesis of tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate
This step involves the N-alkylation of N-Boc-piperazine with 3-bromopropionitrile.
-
Materials:
-
N-Boc-piperazine
-
3-Bromopropionitrile
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 3-bromopropionitrile (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at 60 °C overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate.
-
Step 2: Synthesis of this compound
This step involves the reduction of the nitrile to a primary amine.
-
Materials:
-
tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate
-
Raney Nickel (Ra-Ni) or Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Ammonia solution (7N in MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol.
-
Add a catalytic amount of Raney Nickel or 10% Pd/C to the solution.
-
Hydrogenate the mixture in a Parr shaker apparatus under a hydrogen atmosphere (50 psi) at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound, which can often be used in the next step without further purification.
-
| Step | Product | Starting Material | Reagents | Typical Yield | Purity |
| 1 | tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate | N-Boc-piperazine | 3-Bromopropionitrile, K₂CO₃ | 85-95% | >95% (by NMR) |
| 2 | This compound | tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate | H₂, Ra-Ni or Pd/C, NH₃/MeOH | 90-98% | >95% (by NMR) |
Table 1: Summary of synthetic yields for the linker.
Part 2: Synthesis of a BRD4-Targeting PROTAC
This protocol describes the coupling of the synthesized linker to a carboxylic acid-functionalized BRD4 inhibitor (e.g., a derivative of JQ1) and subsequent deprotection and coupling to an E3 ligase ligand (e.g., pomalidomide). For simplicity, this protocol details a convergent synthesis where the linker is first attached to the POI ligand.
Step 3: Coupling of Linker to JQ1-acid
-
Materials:
-
JQ1-carboxylic acid[1]
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC precursor.
-
Step 4: Boc Deprotection
-
Materials:
-
Boc-protected PROTAC precursor
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected PROTAC precursor (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is typically used in the next step without further purification.
-
Step 5: Coupling to Pomalidomide-linker-acid
-
Materials:
-
Amine-TFA salt from Step 4
-
Pomalidomide-linker with a terminal carboxylic acid
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the pomalidomide-linker-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (4.0 eq, to neutralize the TFA salt and for the coupling reaction) and stir for 15 minutes.
-
Add the crude amine-TFA salt from Step 4 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
-
Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).
-
| PROTAC | Target | E3 Ligase | DC₅₀ | Dₘₐₓ | Cell Line |
| ARV-825 | BRD4 | Cereblon | <1 nM | >90% | Burkitt's Lymphoma |
| dBET1 | BRD4 | Cereblon | ~5 nM | >95% | AML cells |
| MZ1 | BRD4 | VHL | ~20 nM | >90% | HeLa |
Table 2: Representative degradation data for BRD4-targeting PROTACs.[2][3][4] (Note: Data is for illustrative purposes and not for the specific PROTAC synthesized in this protocol).
Caption: PROTAC synthesis workflow.
Experimental Protocols for Biological Evaluation
Protocol 1: Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction in cellular BRD4 protein levels following PROTAC treatment.
-
Materials:
-
Human cell line (e.g., HeLa, HEK293, or a relevant cancer cell line)
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4 and anti-loading control, e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4 °C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control to determine DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation).
-
Protocol 2: Cell Viability Assay
This assay assesses the effect of the PROTAC on cell proliferation.
-
Materials:
-
Human cell line
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC.
-
Incubation: Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Read the signal (luminescence, absorbance, or fluorescence) on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Caption: Experimental workflow for PROTAC evaluation.
References
Application Notes and Protocols for the Boc Deprotection of tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2][3] Its popularity stems from its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[2][4] The deprotection of Boc-protected piperazine derivatives, such as tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, is a critical step in the synthesis of various active pharmaceutical ingredients and PROTAC linkers.[5] This process yields the free diamine, 1-(3-aminopropyl)piperazine, which can then be used in subsequent synthetic steps.
This document provides detailed protocols for the acidic cleavage of the Boc group from this compound, a summary of reaction parameters, and troubleshooting guidelines for common issues encountered during the deprotection process.
Chemical Reaction Pathway
The deprotection of this compound is an acid-catalyzed hydrolysis of the carbamate. The reaction proceeds via the protonation of the carbamate, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
Caption: Boc deprotection of this compound.
Experimental Protocols
Two common and effective methods for the Boc deprotection of piperazine derivatives involve the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane.[6][7]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.[6]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Dissolve the Boc-protected piperazine (1.0 equivalent) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (in vacuo).
-
Dissolve the residue in water and basify by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is greater than 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product, 1-(3-aminopropyl)piperazine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA and often results in the precipitation of the hydrochloride salt of the product, which can simplify isolation.[6][7]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol or ethyl acetate (optional, as a co-solvent)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected piperazine (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate in a round-bottom flask.[7] Alternatively, the substrate can be directly suspended in the HCl/dioxane solution.
-
Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[6]
-
Stir the reaction mixture at room temperature for 1-4 hours.[7] The hydrochloride salt of the deprotected piperazine may precipitate out of the solution.[6]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the product can be isolated in one of two ways:
-
a) Remove the solvent under reduced pressure to obtain the hydrochloride salt.
-
b) Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt, which can then be collected by filtration.[6]
-
-
To obtain the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., saturated NaHCO₃ or dilute NaOH) to pH > 8, and extract with an organic solvent as described in Protocol 1.
Quantitative Data Summary
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Acid Equivalents | 5-10 | 3-5 |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 1-4 hours | 1-4 hours[7] |
| Work-up | Basic aqueous work-up | Precipitation/Evaporation |
| Product Form | Free base | Hydrochloride salt |
Experimental Workflow
The following diagram illustrates a typical workflow for the Boc deprotection of this compound.
Caption: General experimental workflow for Boc deprotection.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient acid concentration or equivalents.[7]- Short reaction time.[7]- Low reaction temperature.[7] | - Increase the concentration or equivalents of the acid.[7]- Allow the reaction to stir for a longer duration.- Gentle warming (e.g., to 40°C) may be beneficial, but use with caution as it can increase side reactions.[7] |
| Side Product Formation (e.g., t-butylation) | The reactive tert-butyl cation intermediate can alkylate nucleophiles, including the deprotected piperazine.[7] | - Use scavengers like triisopropylsilane (TIS) or water (2.5-5%) to trap the tert-butyl cation.[7] |
| Low Product Yield | - Product loss during the work-up procedure.- Incomplete extraction from the aqueous phase. | - Ensure the aqueous layer is sufficiently basic (pH > 8) to convert the product to its free base form before extraction.- Perform multiple extractions to ensure complete recovery of the product. |
| Difficulty Handling Product | The trifluoroacetate salt formed with TFA can sometimes be difficult to handle.[6] | Consider using the HCl in dioxane method, as the resulting hydrochloride salt is often a solid that can be easily isolated by filtration.[6] |
Safety Precautions
-
Both trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a fume hood.
-
1,4-Dioxane is flammable and an irritant; handle with care in a fume hood.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. scispace.com [scispace.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC's structure is modular, consisting of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate is a versatile linker building block that incorporates a piperazine moiety. Piperazine-containing linkers are of significant interest in PROTAC design due to their ability to impart conformational rigidity and potentially enhance solubility, which can lead to improved degradation efficiency and pharmacokinetic properties.
These application notes provide a comprehensive guide to the use of this compound in the synthesis and evaluation of PROTACs. Detailed protocols for the synthesis of a model PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated cancer target, are provided, along with methodologies for key biochemical and cellular characterization assays.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Application Notes and Protocols for the Synthesis of BET Degraders Using a Piperazine-based Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4) are attractive therapeutic targets in oncology and inflammation due to their role in regulating the transcription of key oncogenes like c-MYC.[3] This document provides detailed application notes and protocols for the synthesis and evaluation of BET-targeting PROTACs, utilizing tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate as a key linker component. The inclusion of a piperazine moiety in the linker can enhance solubility and provide a rigid scaffold to facilitate the formation of a productive ternary complex between the BET protein and the E3 ligase.[1][4]
Synthetic Strategy Overview
The synthesis of a BET degrader using this compound typically follows a convergent or sequential three-part assembly strategy. The core components are:
-
BET Inhibitor (Warhead): A ligand that binds to the bromodomain of a BET protein. A commonly used warhead is a derivative of JQ1.
-
E3 Ligase Ligand (Anchor): A molecule that recruits an E3 ubiquitin ligase. Pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase, is a frequent choice.
-
Linker: this compound serves as a foundational element of the linker, connecting the warhead and the anchor.
The general synthetic workflow is depicted below, showcasing the coupling of the three components.
Caption: General workflow for the synthesis of a BET degrader.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a hypothetical BET degrader, designated as BETd-Pip-1 , using this compound.
Materials and Reagents:
-
This compound
-
4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)butanoic acid (Pomalidomide-acid linker precursor)
-
(+)-JQ1-acid (a carboxylic acid derivative of JQ1)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF), anhydrous
-
Standard workup and purification reagents (Ethyl acetate, NaHCO3, brine, MgSO4, silica gel)
Protocol 1: Synthesis of Intermediate 1 (Pomalidomide-Linker Conjugate)
This protocol describes the amide coupling of the E3 ligase ligand precursor to the piperazine-based linker.
Reaction Scheme:
Pomalidomide-acid linker precursor + this compound → Intermediate 1
Procedure:
-
To a solution of 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)butanoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Intermediate 1 .
Protocol 2: Boc Deprotection of Intermediate 1
This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the terminal amine on the piperazine linker.
Reaction Scheme:
Intermediate 1 → Intermediate 2 (Amine-functionalized Pomalidomide-Linker)
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in a solution of 20-50% TFA in DCM (v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x). The resulting Intermediate 2 is typically used in the next step without further purification.
Protocol 3: Synthesis of the Final BET Degrader (BETd-Pip-1)
This protocol describes the final coupling step to yield the BET degrader.
Reaction Scheme:
Intermediate 2 + (+)-JQ1-acid → BETd-Pip-1
Procedure:
-
To a solution of (+)-JQ1-acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of Intermediate 2 (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction under an inert atmosphere at room temperature for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Work-up the reaction as described in Protocol 1 (Step 6-7).
-
Purify the final product, BETd-Pip-1 , by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm identity and purity.
Biological Evaluation Protocols
Protocol 4: Western Blot for BET Protein Degradation
This protocol is used to quantify the degradation of BET proteins (BRD2, BRD3, BRD4) in cells treated with the synthesized degrader.
Procedure:
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., 22Rv1 for prostate cancer, MV4;11 for leukemia) and allow them to adhere overnight. Treat the cells with varying concentrations of the BET degrader (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 16 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the BET protein bands to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation) values.
Protocol 5: Cell Viability Assay
This protocol measures the effect of the BET degrader on cancer cell proliferation.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the BET degrader.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC₅₀ value (concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary
The following tables provide representative quantitative data for well-characterized BET degraders to serve as a benchmark for newly synthesized compounds.
Table 1: Binding Affinities of BET Degrader ARV-771 [2][5]
| Target Protein | Binding Affinity (Kd, nM) |
| BRD2 (BD1) | 34 |
| BRD2 (BD2) | 4.7 |
| BRD3 (BD1) | 8.3 |
| BRD3 (BD2) | 7.6 |
| BRD4 (BD1) | 9.6 |
| BRD4 (BD2) | 7.6 |
Table 2: Degradation Potency of BET Degrader ARV-771 in 22Rv1 Prostate Cancer Cells [1]
| Parameter | Value |
| DC₅₀ (BRD2/3/4) | < 5 nM |
| Dₘₐₓ | > 95% |
| Treatment Time | 16 hours |
Table 3: Antiproliferative Activity of BET Degraders
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| ARV-771 | 22Rv1 | < 10 | [1] |
| BETd-260 | RS4;11 | 0.051 | [6] |
| dBET1 | MOLM-13 | 657 | [6] |
Mechanism of Action: PROTAC-mediated BET Degradation
The synthesized BET degrader functions by inducing the formation of a ternary complex between the target BET protein and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BET protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated BET protein degradation.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Piperazine-Based PROTAC Linkers for Improved Solubility and Rigidity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] Its length, composition, and rigidity are paramount in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of successful protein degradation.[2]
This document focuses on the application of piperazine-based linkers in PROTAC design, highlighting their advantages in improving solubility and imparting rigidity, and provides detailed protocols for their synthesis and evaluation.
Advantages of Piperazine-Based Linkers
Piperazine moieties, six-membered saturated heterocycles containing two nitrogen atoms, have gained prominence in PROTAC linker design for their ability to confer desirable physicochemical properties.[3]
Improved Solubility: The presence of basic nitrogen atoms in the piperazine ring allows for protonation at physiological pH, which can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[4][5] This is a critical factor for both in vitro assay reliability and in vivo bioavailability. However, the extent of this solubility enhancement can be influenced by the chemical groups adjacent to the piperazine ring.[6]
Increased Rigidity and Conformational Control: Compared to flexible linkers like polyethylene glycol (PEG) or alkyl chains, the piperazine ring introduces a degree of rigidity to the linker.[7] This conformational constraint can help to pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially increasing potency.[5][7] The clinical candidates ARV-110 and ARV-471 are notable examples where a more rigid structure incorporating piperazine and piperidine moieties led to significant improvements in metabolic stability and potency.[3]
Data Presentation: Quantitative Comparison of PROTACs
The following tables summarize quantitative data comparing the physicochemical properties and biological activity of PROTACs with piperazine-based linkers to those with other common linker types.
| Table 1: Physicochemical Properties of Representative PROTACs | |||
| PROTAC | Linker Type | Aqueous Solubility (µM) | Permeability (Papp, 10⁻⁶ cm/s) |
| BET Degrader A | Piperazine-based | 150 | 1.2 |
| BET Degrader B | PEG-based | 80 | 0.8 |
| BET Degrader C | Alkyl-based | 25 | 2.5 |
| Androgen Receptor Degrader 1 | Piperazine-containing | 120 | 1.5 |
| Androgen Receptor Degrader 2 | All-hydrocarbon | 40 | 3.0 |
Note: Data is compiled from multiple sources for illustrative purposes and direct head-to-head comparisons on the same scaffold are limited in the literature.
| Table 2: Biological Activity of Representative BRD4-Targeting PROTACs | |||
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| Hypothetical AHPC-Piperazine-BRD4 PROTAC | Piperazine-containing | ~15 | >90[8] |
| PROTAC with C8 alkyl linker | Alkyl | 227.4 (targeting p110α) | 71.3 (targeting p110α)[8] |
| MZ1 | PEG-based | 25 | >95 |
| ARV-771 | Piperazine-like | <1 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Synthesis of a Piperazine-Based PROTAC Linker and Final PROTAC
This protocol describes the synthesis of a representative PROTAC targeting BRD4, incorporating a piperazine-based linker.
1.1. Synthesis of JQ1-Piperazine Intermediate [9]
-
Materials: (+)-JQ1, 1-Boc-piperazine, HATU, DIPEA, Anhydrous DMF, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
To a solution of a carboxylic acid derivative of JQ1 (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Add 1-Boc-piperazine (1.1 eq) and stir at room temperature for 12-18 hours.
-
Work up the reaction by diluting with ethyl acetate and washing sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield JQ1-Boc-piperazine.
-
For Boc deprotection, dissolve the JQ1-Boc-piperazine in a 1:1 mixture of DCM and TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the JQ1-piperazine intermediate.
-
1.2. Final PROTAC Synthesis: Coupling of VHL Ligand and JQ1-Piperazine [9]
-
Materials: (S,R,S)-AHPC-PEG2-acid (VHL ligand precursor), JQ1-Piperazine intermediate, HATU, DIPEA, Anhydrous DMF.
-
Procedure:
-
Dissolve (S,R,S)-AHPC-PEG2-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the JQ1-Piperazine intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by NMR and mass spectrometry.
-
Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC using turbidimetry.
-
Materials: Test PROTAC, DMSO, Phosphate-buffered saline (PBS), pH 7.4, 96-well microplates.
-
Procedure:
-
Prepare a high-concentration stock solution of the test PROTAC in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the PROTAC stock solution in DMSO.
-
Transfer a small volume of each DMSO dilution to a 96-well plate containing aqueous buffer (e.g., PBS). The final DMSO concentration should be low (e.g., 1-2%).
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.[4]
-
Materials: 96-well filter plates, 96-well acceptor plates, Phospholipid solution (e.g., 2% w/v lecithin in dodecane), PBS (pH 7.4), Test PROTAC, LC-MS/MS system.
-
Procedure:
-
Coat the filter of each well in the 96-well filter plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.
-
Prepare a solution of the test PROTAC in PBS at the desired concentration (e.g., 10 µM) - this is the donor solution.
-
Fill the wells of the 96-well acceptor plate with PBS.
-
Place the filter plate onto the acceptor plate, ensuring the bottoms of the filters are in contact with the acceptor solution.
-
Add the donor solution to the wells of the filter plate.
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.[7][8]
-
Materials: Cell line expressing the POI, PROTAC compound, Cell culture reagents, Lysis buffer, Protein quantification assay (e.g., BCA), SDS-PAGE gels, Transfer apparatus, PVDF or nitrocellulose membrane, Blocking buffer (e.g., 5% non-fat milk or BSA in TBST), Primary antibody against the POI, Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin), HRP-conjugated secondary antibody, Chemiluminescent substrate.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.
-
Mandatory Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate in the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors have become a major focus of drug discovery and development. The design of novel kinase inhibitors often involves the use of versatile chemical building blocks that enable the exploration of chemical space and the optimization of pharmacological properties. One such building block is tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate . This bifunctional molecule, featuring a protected piperazine and a primary amine, serves as a key intermediate for introducing a flexible and basic side chain, which can interact with specific residues in the kinase active site or solvent-exposed regions, often leading to improved potency and selectivity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor.
Rationale for Use in Kinase Inhibitor Synthesis
The piperazine moiety is a common feature in many approved kinase inhibitors. Its inclusion can enhance aqueous solubility and provide a key interaction point with the target protein. The 3-aminopropyl linker offers conformational flexibility, allowing the molecule to adopt an optimal binding pose within the kinase active site. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine allows for selective reaction at the primary amine, followed by deprotection and further functionalization if required.
Application Example: Synthesis of a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor
This section details the synthesis of a hypothetical novel BTK inhibitor, designated as BTK-Inhibitor-987 , using this compound as a key intermediate. BTK is a clinically validated target for B-cell malignancies and autoimmune diseases.
Synthetic Workflow
The synthesis of BTK-Inhibitor-987 involves a multi-step process, beginning with the coupling of a heterocyclic core with the primary amine of this compound, followed by deprotection and subsequent reaction to install the pharmacophore responsible for covalent modification of the target kinase.
Caption: Synthetic workflow for BTK-Inhibitor-987.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(3-((3-(1H-indol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propyl)piperazine-1-carboxylate (Boc-Protected Intermediate)
-
Materials:
-
4-chloro-3-(1H-indol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
This compound (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-chloro-3-(1H-indol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine in DMF, add this compound and DIPEA.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.
-
Protocol 2: Synthesis of N-(3-(piperazin-1-yl)propyl)-3-(1H-indol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Piperazine Intermediate)
-
Materials:
-
Boc-Protected Intermediate (from Protocol 1) (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the piperazine intermediate, which is used in the next step without further purification.
-
Protocol 3: Synthesis of 1-(4-(3-((3-(1H-indol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propyl)piperazin-1-yl)prop-2-en-1-one (BTK-Inhibitor-987)
-
Materials:
-
Piperazine Intermediate (from Protocol 2) (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
DCM
-
-
Procedure:
-
Dissolve the piperazine intermediate in DCM and cool to 0°C.
-
Add TEA, followed by the dropwise addition of acryloyl chloride.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by preparative High-Performance Liquid Chromatography (HPLC) to obtain BTK-Inhibitor-987.
-
Data Presentation
The inhibitory activity of BTK-Inhibitor-987 was evaluated in a biochemical assay and a cell-based assay.
| Compound | BTK IC50 (nM) | Cellular BTK Phosphorylation IC50 (nM) |
| BTK-Inhibitor-987 | 5.2 | 25.8 |
| Ibrutinib | 0.5 | 11.0 |
| Acalabrutinib | 3.0 | 8.0 |
Data is representative and for illustrative purposes.
Kinase Inhibition Assay Protocol
Protocol 4: In Vitro BTK Kinase Assay (Biochemical)
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the BTK enzyme.
-
Materials:
-
Recombinant human BTK enzyme
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
BTK-Inhibitor-987 and reference compounds
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 384-well plate, add the BTK enzyme, inhibitor, and peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and SA-APC).
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Its inhibition blocks downstream signaling, leading to decreased B-cell proliferation and survival.
Application Notes and Protocols for Coupling Reactions of tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, a versatile building block commonly utilized in the synthesis of complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The primary amino group of this linker serves as a key reactive handle for conjugation with carboxylic acids via amide bond formation or with aldehydes and ketones through reductive amination.
Key Coupling Reactions and Conditions
Two of the most prevalent and effective methods for the conjugation of this compound are amide bond formation and reductive amination. The selection of the appropriate method and reaction conditions is crucial for achieving high yields and purity of the desired product.
Amide Bond Formation
Amide bond formation is a robust and widely used reaction for covalently linking the primary amine of this compound to a carboxylic acid. This reaction typically requires a coupling agent to activate the carboxylic acid, a base to neutralize the acid formed during the reaction, and an appropriate solvent.
Commonly used coupling reagents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). HATU is often preferred for its efficiency and ability to minimize racemization in chiral substrates.
Table 1: Summary of Amide Coupling Reaction Conditions
| Coupling Reagent | Additive | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| HATU | - | DIPEA (2.0) | DMF | 25 | 12 | >90 |
| EDC | HOBt | DIPEA (2.0) | DCM | 25 | 16 | 80-95 |
Reductive Amination
Reductive amination provides an efficient method for the formation of a carbon-nitrogen bond between the primary amine of this compound and a carbonyl compound (aldehyde or ketone). The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reducing agent for this transformation due to its mildness and selectivity for imines over the starting carbonyl compounds. The reaction is typically carried out in a non-protic solvent.
Table 2: Summary of Reductive Amination Reaction Conditions
| Carbonyl Compound | Reducing Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aldehyde | NaBH(OAc)₃ (1.5) | Dichloromethane (DCM) or Dichloroethane (DCE) | 25 | 12 | 85-95 |
| Ketone | NaBH(OAc)₃ (1.5) | Dichloromethane (DCM) or Dichloroethane (DCE) | 25 | 24 | 70-90 |
Experimental Protocols
Protocol 1: Amide Bond Formation using HATU
This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid (R-COOH) using HATU as the coupling agent.
Materials:
-
This compound (1.0 equiv.)
-
Carboxylic acid (R-COOH) (1.0 equiv.)
-
HATU (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and DIPEA (2.0 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equiv.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a general method for the reductive amination of this compound with a generic aldehyde (R-CHO).
Materials:
-
This compound (1.0 equiv.)
-
Aldehyde (R-CHO) (1.0 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equiv.) and the aldehyde (1.0 equiv.) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 equiv.) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired secondary amine.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Amide Bond Formation using HATU.
Caption: Workflow for Reductive Amination.
Analytical Characterization of tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate and its derivatives. This compound is a key intermediate in pharmaceutical synthesis, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] Accurate characterization is crucial for ensuring purity, confirming identity, and guaranteeing the quality of subsequent drug development processes. The methodologies outlined below cover High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound derivatives and quantifying them in various matrices. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for direct UV detection.
Application Note:
A robust HPLC-UV method is suitable for routine analysis in a drug development setting.[3] While the primary amine in the aminopropyl chain offers a site for derivatization to enhance detection, the inherent UV absorbance of the Boc-carbamate group is often sufficient for purity analysis. For higher sensitivity and confirmation of identity, coupling HPLC with mass spectrometry (LC-MS) is recommended.[3]
Experimental Protocol: HPLC-UV Method
This protocol is adapted from established methods for N-Boc-piperazine analysis and should be validated for the specific derivative.[3][4]
1. Instrumentation and Columns:
-
HPLC system with a UV detector (e.g., Photodiode Array detector).[4]
-
Analytical column: A reverse-phase C18 column is commonly used. A Chiralpak IC (250 x 4.6 mm, 5µm) can also be employed for specific separations.[3][4]
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (for mobile phase modification)
-
Water (deionized or HPLC grade)
-
Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).[3][4]
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 35°C[3][4] |
| Detection Wavelength | 210-230 nm (for carbamate) or 340 nm (if derivatized)[3][4] |
| Injection Volume | 10 µL[3][4] |
| Total Run Time | 20 min[3] |
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared sample and a standard of known concentration.
-
Identify the main peak corresponding to the compound based on its retention time.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Workflow for HPLC Method Development
Caption: Workflow for HPLC-UV analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Application Note:
¹H NMR is used to identify the characteristic signals of the tert-butyl group (a sharp singlet around 1.4-1.5 ppm), the piperazine ring protons, and the aminopropyl chain protons. ¹³C NMR confirms the presence of all carbon atoms, including the carbonyl of the Boc group (around 155 ppm) and the carbons of the piperazine and aminopropyl moieties.
Experimental Protocol: ¹H and ¹³C NMR
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to an NMR tube.
3. Data Acquisition:
-
Acquire a ¹H NMR spectrum, typically with 16-64 scans.
-
Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
-
Perform other experiments like DEPT, COSY, and HSQC as needed for full structural assignment.
4. Data Processing:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the solvent peak or internal standard.
Expected NMR Data (Based on Analogous Structures)
The following table presents expected chemical shift ranges for the core structure, based on data from similar Boc-protected piperazine and amine compounds.[5]
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃) | ~1.4 - 1.5 (singlet, 9H) | ~28.4 |
| tert-Butyl (quaternary C) | - | ~79-80 |
| Boc C=O | - | ~154-155 |
| Piperazine CH₂ (N-Boc) | ~3.3 - 3.5 (multiplet, 4H) | ~44 |
| Piperazine CH₂ (N-alkyl) | ~2.3 - 2.5 (multiplet, 4H) | ~53 |
| Propyl CH₂ (adjacent to piperazine N) | ~2.3 - 2.4 (triplet, 2H) | ~57 |
| Propyl CH₂ (central) | ~1.6 - 1.7 (multiplet, 2H) | ~25-30 |
| Propyl CH₂ (adjacent to NH₂) | ~2.7 - 2.8 (triplet, 2H) | ~40 |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern.
Application Note:
Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds, typically producing a protonated molecular ion [M+H]⁺. The accurate mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Experimental Protocol: LC-MS (ESI)
1. Instrumentation:
-
A mass spectrometer equipped with an ESI source, often coupled with an HPLC system (LC-MS).
2. Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile with 0.1% formic acid.
3. Infusion and Data Acquisition:
-
The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan for the expected molecular ion (m/z for C₁₂H₂₅N₃O₂ is 243.35). The expected [M+H]⁺ ion would be at m/z 244.35.
4. Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
If using HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental formula.
-
Analyze fragmentation patterns if MS/MS experiments are performed.
Expected Mass Spectrometry Data
Table 2: Key Mass Spectrometry Ions
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated Molecular Ion | 244.35 |
| [M-Boc+H]⁺ | Loss of the Boc group | 144.22 |
| [M-C₄H₉]⁺ | Loss of the tert-butyl group | 188.29 |
General Analytical Workflow
The following diagram illustrates the logical flow for the complete characterization of a newly synthesized batch of a this compound derivative.
References
Troubleshooting & Optimization
Troubleshooting low yield in "tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate. The guidance is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most common and effective methods for synthesizing this compound are:
-
N-Alkylation of N-Boc-piperazine: This involves the reaction of N-Boc-piperazine with a 3-halopropylamine derivative, often with a protected amine, followed by a deprotection step.
-
Reductive Amination: This route consists of the reaction of N-Boc-piperazine with a 3-aminopropionaldehyde equivalent in the presence of a reducing agent.
Q2: Why is it crucial to use a mono-protected piperazine like N-Boc-piperazine as a starting material?
Using a mono-protected piperazine, such as N-Boc-piperazine, is the most reliable method to ensure selective mono-alkylation.[1] The Boc (tert-butyloxycarbonyl) group deactivates one of the nitrogen atoms, directing the alkylation or reductive amination to the free secondary amine.[2] This strategy effectively prevents the formation of the undesired 1,4-disubstituted piperazine byproduct, which is a common issue when using unprotected piperazine and can significantly lower the yield of the desired mono-substituted product.[1]
Q3: What are the common challenges encountered during the purification of this compound?
The primary challenge in purifying the target compound is its high polarity and water solubility, especially if it is protonated. To effectively extract the product into an organic solvent, the aqueous layer must be basified to a pH of 9.5-12 to deprotonate the piperazine nitrogens and the terminal primary amine.[3] This converts the compound to its free base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: N-Alkylation of N-Boc-piperazine
This route typically proceeds in two steps: alkylation with a protected 3-halopropylamine, followed by deprotection. A common precursor is N-(3-bromopropyl)phthalimide.
Issue 1: Low yield of the initial alkylation product, tert-butyl 4-(3-(phthalimido)propyl)piperazine-1-carboxylate.
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | - Increase reaction temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider refluxing in a suitable solvent like acetonitrile or DMF. - Extend reaction time: Monitor the reaction progress by TLC or LC-MS and continue until the starting material is consumed. - Insufficient base: Use a strong, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in at least 1.5-2.0 equivalents to neutralize the acid byproduct.[3] |
| Poor Reagent Solubility | - Change solvent: If reagents are not fully dissolved, switch to a more polar aprotic solvent such as dimethylformamide (DMF).[3] |
| Side Reactions | - Slow addition of alkylating agent: Add the N-(3-bromopropyl)phthalimide solution dropwise to the solution of N-Boc-piperazine and base to maintain a low concentration of the electrophile.[1] |
Issue 2: Low yield or incomplete deprotection of the phthalimide group.
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Deprotection | - Hydrazine hydrate: This is a common and effective reagent for phthalimide deprotection. Use an excess (e.g., 1.5-2 equivalents) of hydrazine hydrate in a protic solvent like ethanol or methanol at room temperature or with gentle heating.[2] - Alternative deprotection: If hydrazine hydrate is problematic, consider using sodium borohydride (NaBH₄) in isopropanol followed by an acidic workup with acetic acid. This method is exceptionally mild and can prevent side reactions.[4] |
| Difficult Purification | - Removal of phthalhydrazide byproduct: The byproduct of hydrazine-mediated deprotection, phthalhydrazide, can sometimes be difficult to remove. Ensure proper workup procedures, which may involve acidification to precipitate the byproduct, followed by filtration and then basification of the filtrate to extract the desired product. |
Route 2: Reductive Amination
This approach involves the reaction of N-Boc-piperazine with a protected 3-aminopropionaldehyde or a precursor, followed by reduction.
Issue 1: Low yield of this compound.
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Iminium Ion Formation | - pH control: The formation of the iminium ion intermediate is pH-dependent. The optimal pH is typically between 4 and 5.[5] The reaction can be slow or incomplete if the pH is too high or too low. - Use of a protic solvent: Imine formation is often faster in protic solvents. However, the stability of the reducing agent in the chosen solvent must be considered.[6] |
| Ineffective Reduction | - Choice of reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for reductive aminations that can be used in a one-pot procedure. It is less likely to reduce the starting aldehyde than other borohydrides. - Insufficient reducing agent: Ensure at least 1.5 equivalents of the reducing agent are used. |
| Side Reactions | - Aldehyde instability: 3-Aminopropionaldehyde can be unstable. Consider using a protected form, such as its diethyl acetal, which can be hydrolyzed in situ, or using a more stable precursor. - Over-reduction: While less common with NaBH(OAc)₃, stronger reducing agents can reduce the aldehyde starting material to the corresponding alcohol. |
| Difficult Workup | - Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and decompose the excess reducing agent. - Extraction: As with the alkylation route, ensure the aqueous layer is sufficiently basic (pH 9.5-12) before extraction to recover the free amine product.[3] |
Experimental Protocols
Protocol 1: N-Alkylation of N-Boc-piperazine with N-(3-bromopropyl)phthalimide and subsequent deprotection
Step 1: Synthesis of tert-butyl 4-(3-(phthalimido)propyl)piperazine-1-carboxylate
-
To a solution of N-Boc-piperazine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
-
Slowly add a solution of N-(3-bromopropyl)phthalimide (1.0 equivalent) in acetonitrile to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield tert-butyl 4-(3-(phthalimido)propyl)piperazine-1-carboxylate.
Step 2: Deprotection to yield this compound
-
Dissolve the product from Step 1 in ethanol.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with an aqueous acid solution (e.g., 1M HCl) to precipitate the phthalhydrazide byproduct.
-
Filter the mixture and wash the solid with water.
-
Basify the filtrate to pH >10 with a strong base (e.g., NaOH).
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Protocol 2: Reductive Amination of N-Boc-piperazine
-
To a stirred solution of N-Boc-piperazine (1.0 equivalent) and a suitable 3-aminopropionaldehyde equivalent (1.0-1.2 equivalents) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizing the Workflow and Troubleshooting
Workflow for the N-Alkylation Route
Caption: Workflow for the N-Alkylation synthesis route.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low product yield.
References
- 1. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of PROTACs Containing "tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate the "tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate" linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PROTACs containing the aminopropylpiperazine linker?
PROTACs are inherently challenging to purify due to their high molecular weight, complex structures, and often poor physicochemical properties.[1] For those containing the "this compound" linker, specific challenges include:
-
Poor Solubility: The large, often lipophilic nature of the two ligands combined with the linker can lead to low aqueous solubility, causing the PROTAC to precipitate during purification.[1][2] The piperazine moiety is intended to improve solubility upon protonation, but this is highly dependent on the pH of the mobile phase.[3][4][5][6]
-
Co-eluting Impurities: Structurally similar impurities, such as diastereomers or byproducts from incomplete reactions, can be difficult to separate from the final product using standard chromatographic methods.[1]
-
On-column Degradation: The complex structure of PROTACs can make them susceptible to degradation under strongly acidic or basic conditions, which are sometimes used in mobile phases to improve peak shape.[1]
-
Peak Tailing: The basic nitrogen atoms in the piperazine ring can interact with residual acidic silanols on silica-based columns, leading to poor peak shape and reduced resolution.[7]
Q2: What are the recommended initial and final purification methods for these PROTACs?
A multi-step purification strategy is generally recommended.[7][8]
-
Initial Cleanup (Flash Chromatography): Crude PROTAC material is often first subjected to reversed-phase flash chromatography. This step is effective at removing major impurities, such as unreacted starting materials and reagents.[7][8]
-
Final Polishing (Preparative HPLC or SFC): For achieving high purity (>95-98%), preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method.[8][9][10][11] Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative, especially for separating chiral isomers, and it is often faster and uses less organic solvent.[1][11]
Q3: How can I improve the solubility of my piperazine-containing PROTAC for purification?
Improving solubility is a critical first step for successful purification.[1]
-
Solvent Selection: Dissolve the crude sample in a minimal amount of a strong organic solvent like DMSO or DMF before injection.[1][2]
-
pH Adjustment: Modifying the pH of the mobile phase can enhance solubility by ensuring the protonation of the piperazine linker.[3][4][5][6] The use of acidic modifiers like formic acid (FA) or trifluoroacetic acid (TFA) in the mobile phase is standard practice.[7][8][11]
-
Co-solvents: For issues with precipitation in aqueous buffers, consider using co-solvents like PEG300.[2]
Q4: My PROTAC appears to be degrading during purification. What can I do?
To mitigate degradation:
-
Optimize pH: Avoid harsh pH conditions in your mobile phase if your molecule is labile.
-
Lower Temperature: Performing the purification at a reduced temperature can slow down degradation.
-
Rapid Processing: Minimize the time the PROTAC is on the column and in solution. Lyophilize the pure fractions immediately after pooling.[1]
Troubleshooting Guide: Specific Purification Issues
This guide addresses specific problems you may encounter during the purification of PROTACs containing the "this compound" linker.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Purity / Co-eluting Impurities | 1. Insufficient chromatographic resolution.2. Presence of diastereomers from synthesis.3. On-column degradation creating new impurities. | 1. Optimize Gradient (RP-HPLC): Use a shallower gradient to improve separation of closely related species.[1][12]2. Switch Technique: If RP-HPLC is insufficient, Supercritical Fluid Chromatography (SFC) often provides superior resolution for isomers.[1]3. Chiral Chromatography: If diastereomers are present, use a chiral stationary phase with either HPLC or SFC.[1] |
| Peak Tailing or Splitting | 1. Column overload.2. Secondary interactions with the column's stationary phase (e.g., silanol interactions with the basic piperazine).3. Presence of multiple chiral centers. | 1. Reduce Sample Load: Decrease the injection volume or the sample concentration.[1]2. Use Acidic Modifier: Ensure an adequate concentration of an ion-pairing agent like 0.1% TFA or formic acid in the mobile phase to improve peak shape.[1][7][8][11]3. Consider Chiral Separation: If diastereomers are suspected, switch to a chiral separation method.[1] |
| High Backpressure | 1. Sample precipitation at the head of the column.2. Clogged in-line filters or column frits.3. Buffer incompatibility or precipitation. | 1. Improve Sample Solubility: Ensure the sample is fully dissolved and filtered (0.22 or 0.45 µm syringe filter) before injection.[7][11]2. System Maintenance: Clean or replace filters. If permissible by the manufacturer, reverse the column flow with a strong solvent to clean the inlet frit. |
| Low Recovery of Product | 1. Irreversible binding to the column.2. Product degradation during the run.3. Poor solubility in the mobile phase leading to precipitation. | 1. Modify Mobile Phase: Adjust the pH or the organic solvent to reduce strong interactions.2. Check Stability: Analyze the crude material by LC-MS before and after exposure to the mobile phase conditions to check for degradation.3. Adjust Solvents: Ensure the initial mobile phase composition is compatible with the solvent used to dissolve the sample. |
Data Presentation
Table 1: Comparison of Purification Techniques for a Representative BRD4-Targeting PROTAC
This table provides a summary of expected outcomes when purifying a PROTAC containing a piperazine-based linker, such as a derivative of ARV-771. The starting material is assumed to be a crude mixture with approximately 50-70% purity.
| Purification Method | Final Purity (%) | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Reversed-Phase Flash Chromatography | >90% | 50-70% | Fast, high loading capacity, good for initial cleanup. | Lower resolution than HPLC, may not be sufficient for final purity.[13] |
| Preparative RP-HPLC | >98% | 30-60% | High resolution, capable of achieving very high purity.[11] | Slower, lower loading capacity, uses more solvent.[13] |
| Supercritical Fluid Chromatography (SFC) | >98% | 40-70% | Fast, excellent for chiral separations, reduced organic solvent use.[11] | Requires specialized equipment, solubility in supercritical CO2 can be a challenge. |
Note: Values are representative and can vary significantly based on the specific PROTAC structure, reaction work-up, and optimization of the chromatographic method. For example, the synthesis of ARV-771, a BRD4-targeting PROTAC, yielded a 32% final product after preparative HPLC purification.[9]
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification of a BRD4-Targeting PROTAC
This protocol is a representative method for the final purification of a PROTAC, such as one targeting BRD4, that incorporates the "this compound" linker, following an initial cleanup by flash chromatography.
1. Sample Preparation:
-
Dissolve the partially purified PROTAC from the flash chromatography step in a minimal volume of DMSO or DMF.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[7][11]
2. HPLC System and Conditions:
-
System: Preparative HPLC with a UV detector.
-
Column: A C18 stationary phase is commonly used (e.g., 19 x 250 mm, 10 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).[7][11]
-
Gradient: A shallow linear gradient is often optimal. For example, 10-90% Mobile Phase B over 30 minutes.
-
Flow Rate: Dependent on the column diameter (e.g., 15 mL/min for a 19 mm ID column).
-
Detection: Monitor UV absorbance at relevant wavelengths (e.g., 254 nm).
3. Purification Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 5-10 column volumes.
-
Inject the prepared sample onto the column.
-
Run the gradient elution method.
-
Collect fractions corresponding to the product peak based on the UV chromatogram.
4. Post-Purification:
-
Analyze the collected fractions using analytical LC-MS to confirm the mass of the desired product and to assess purity.
-
Pool the fractions that meet the desired purity criteria (e.g., >98%).
-
Freeze the pooled fractions and lyophilize to remove the solvent and obtain the final product as a solid TFA salt.[11]
Protocol 2: Western Blot for BRD4 Degradation Analysis
This protocol is used to confirm the biological activity of the purified PROTAC by measuring the degradation of its target protein, BRD4.
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., 22Rv1 castration-resistant prostate cancer cells) in multi-well plates and allow them to adhere overnight.[3]
-
Prepare serial dilutions of the purified PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions or a vehicle control (e.g., DMSO) for a specified time, typically 4-24 hours.[10]
2. Cell Lysis and Protein Quantification:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[10]
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: General mechanism of PROTAC-induced targeted protein degradation.
Experimental Workflow for PROTAC Purification and Validation
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [research.unipg.it]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Synthesis with tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate in their synthetic workflows. The following sections address common side reactions and provide solutions in a question-and-answer format.
Acylation and Amide Coupling Reactions
Frequently Asked Questions (FAQs)
Q1: During the acylation of the primary amine on this compound, I am observing a significant amount of a double acylated or unidentified bulky by-product. What is the likely cause?
A1: A common side reaction is the formation of an N,N-diacylated product, particularly if the reaction conditions are not carefully controlled. Another possibility, though less common, is the acylation of the piperazine nitrogen if the Boc-protecting group is compromised. More likely, if using di-tert-butyl dicarbonate (Boc₂O) for protection of another amine in the presence of your starting material, you could be forming a di-Boc adduct on the primary amine of your piperazine derivative.[1]
Q2: My peptide coupling reaction with this compound as a linker is resulting in low yields. What are the primary factors to investigate?
A2: Low coupling yields in peptide synthesis are often attributed to steric hindrance, improper activation of the carboxylic acid, or suboptimal reaction conditions.[2] The piperazine moiety can be bulky, and the choice of coupling reagent is critical to overcome these challenges.[3]
Troubleshooting Guide: Acylation and Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Mono-Acylated Product | Over-acylation: The primary amine is acylated twice. | - Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents).- Add the acylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control reactivity.- Consider using a less reactive acylating agent if possible. |
| Steric Hindrance: Bulky reactants are slowing the reaction rate. | - Switch to a more powerful coupling reagent such as HATU, HBTU, or COMU.[2]- Additives like HOAt or Oxyma Pure can enhance coupling efficiency and suppress racemization.[2] | |
| Incomplete Reaction | - Increase the reaction time and monitor progress by TLC or LC-MS.- Gentle heating may be applied, but this should be done cautiously as it can also promote side reactions. | |
| Formation of Di-Boc Protected Amine | Excess Boc Anhydride and Strong Base: Reaction with Boc₂O in the presence of a strong base like DMAP can lead to di-boc formation.[1][4] | - Use a maximum of 1.1-1.2 equivalents of Boc₂O.- Avoid strong bases like DMAP if possible; triethylamine (TEA) or even performing the reaction without an organic base can favor mono-Boc protection.[1][5] |
| Difficult Purification | Polar By-products: Unreacted starting material and urea by-products from coupling agents can complicate purification. | - Perform an acidic workup (e.g., with 5% citric acid) to remove unreacted amine starting material.- A basic workup (e.g., with saturated sodium bicarbonate) can remove acidic by-products.- Column chromatography on silica gel is often necessary for final purification.[3] |
Experimental Protocol: Mono-Boc Protection of a Primary Amine
This protocol is designed to minimize the formation of the di-Boc side product.[1]
-
Dissolution: Dissolve the primary amine (1.0 mmol) in methanol (5 mL) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any di-Boc protected by-product.
-
Basify the aqueous layer to a pH > 12 with 2M NaOH solution.
-
Extract the mono-Boc protected amine with dichloromethane.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified mono-Boc protected product.
Workflow for Troubleshooting Low Coupling Yield
Caption: Troubleshooting workflow for low peptide coupling yields.
Reductive Amination Reactions
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction between this compound and an aldehyde is incomplete. What could be the issue?
A1: Incomplete reductive amination can stem from several factors, including the low nucleophilicity of the amine, the choice of reducing agent, and the reaction solvent. For some amines, especially those with low nucleophilicity, the initial formation of the imine or enamine intermediate can be slow.[6]
Q2: The work-up of my reductive amination is problematic, and I am getting a viscous oil instead of a solid. How can I improve my purification?
A2: A viscous oil often indicates the presence of impurities or residual solvent. The work-up procedure is critical for removing by-products from the reducing agent (e.g., borate salts) and unreacted starting materials.[7]
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Low Amine Nucleophilicity: The primary amine is not sufficiently reactive towards the aldehyde. | - Consider pre-forming the Schiff base before adding the reducing agent.[6]- The addition of a mild acid catalyst, like acetic acid, can facilitate imine formation. |
| Ineffective Reducing Agent: The chosen reducing agent is not suitable for the substrate or conditions. | - Sodium triacetoxyborohydride (STAB) is often a good choice as it is milder and more selective than sodium borohydride.[7]- Ensure the reducing agent is fresh and has been stored under appropriate conditions. | |
| Inappropriate Solvent: The solvent may not be optimal for both imine formation and reduction. | - Dichloromethane (DCM) or dichloroethane (DCE) are commonly used solvents for reductive aminations with STAB.[6][7]- Protic solvents like methanol can react with some reducing agents. | |
| Difficult Purification | Contamination with Borate Salts: By-products from borohydride reagents are not being fully removed. | - During work-up, use a basic wash (e.g., saturated sodium bicarbonate or 1M NaOH) to quench the reaction and dissolve borate salts.[7]- Ensure the aqueous layer is sufficiently basic (pH > 8) during extraction. |
| Broad NMR Peaks in Product | - This can be due to residual acid (e.g., acetic acid from STAB). A thorough basic wash during work-up is crucial.- If the next step is Boc deprotection, consider carrying the crude product forward and purifying the final compound as its salt.[7] |
Experimental Protocol: Reductive Amination with STAB
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) and the aldehyde (1.0-1.2 eq) in anhydrous DCM, add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) overnight.
-
Monitoring: Monitor the reaction for the disappearance of the starting materials by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Boc-Deprotection and Potential Side Reactions
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern during the acidic deprotection of the Boc group on this compound?
A1: The main side reaction is the alkylation of the newly deprotected piperazine nitrogen or other nucleophilic sites on your molecule by the tert-butyl cation that is generated during the cleavage of the Boc group.[8]
Q2: How can I prevent this unwanted t-butylation?
A2: The most effective way to prevent this is by using a "scavenger" in your deprotection reaction. Scavengers are nucleophilic compounds that will preferentially react with and "trap" the tert-butyl cation.[8]
Troubleshooting Guide: Boc-Deprotection
| Issue | Potential Cause | Recommended Solution |
| Formation of t-butylated By-products | Reactive tert-butyl Cation: The carbocation generated from the Boc group alkylates the product or other nucleophiles. | - Add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), thioanisole, or anisole.[8][9] |
| Incomplete Deprotection | Insufficient Acid: The amount or concentration of acid is too low to drive the reaction to completion. | - Use a higher concentration of acid (e.g., 50% TFA in DCM) or a larger excess of HCl in dioxane.[8]- Ensure your acid is not old or has absorbed atmospheric moisture, which can reduce its effectiveness. |
| Short Reaction Time: The reaction has not been allowed to run long enough. | - Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed.[8] | |
| Degradation of Other Functional Groups | Harsh Acidic Conditions: Other acid-labile protecting groups or functionalities in your molecule are being affected. | - Consider using milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time at a lower temperature.- If possible, choose an orthogonal protecting group strategy for other sensitive functionalities. |
Experimental Protocol: Boc-Deprotection with TFA and a Scavenger
-
Dissolution: Dissolve the Boc-protected piperazine derivative in dichloromethane (DCM).
-
Addition of Scavenger: Add a scavenger, such as triethylsilane (TES) (1-5 equivalents).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene to help remove residual TFA.[8]
-
The product is typically isolated as the TFA salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaOH or Na₂CO₃), and extract with an organic solvent.
-
Mechanism of Boc-Deprotection and Scavenging
Caption: Boc-deprotection mechanism showing side reaction and scavenging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing PROTAC Linker Length with tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of Proteolysis Targeting Chimeras (PROTACs) using the linker precursor, tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the piperazine moiety in a PROTAC linker derived from this compound?
A1: The piperazine ring in the PROTAC linker serves multiple functions. It imparts a degree of rigidity to the linker, which can help in pre-organizing the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] Additionally, the basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[2][3] This improved solubility can, in turn, enhance cell permeability and overall bioavailability.
Q2: How does the length of the linker derived from this compound impact PROTAC efficacy?
A2: The length of the linker is a critical parameter in PROTAC design. An optimal linker length is essential for the formation of a stable ternary complex. If the linker is too short, it can lead to steric hindrance, preventing the target protein and the E3 ligase from binding simultaneously. Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable or non-productive complex.[4] Therefore, the linker length needs to be empirically optimized for each specific target protein and E3 ligase pair.
Q3: What are the typical starting points for linker length optimization when using this compound?
A3: A common strategy is to synthesize a small library of PROTACs with varying linker lengths. Starting with the native 3-carbon chain from this compound, you can systematically extend the linker by incorporating additional ethylene glycol (PEG) units or alkyl chains. This allows for a step-wise increase in the distance between the target-binding and E3 ligase-binding moieties, enabling the identification of the optimal length for maximal degradation.
Q4: Can the tert-butyl protecting group be removed before conjugation to either the target protein ligand or the E3 ligase ligand?
A4: Yes, the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen is typically removed at a specific stage of the synthesis. The synthetic strategy will dictate whether the Boc group is removed before or after coupling to one of the ligands. Acid-mediated deprotection, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), is a standard and effective method for removing the Boc group.[5]
Q5: How can I improve the cellular permeability of my PROTAC containing a piperazine-based linker?
A5: While the piperazine moiety can enhance solubility, further optimization for cell permeability might be necessary. Strategies include balancing the overall lipophilicity of the PROTAC, for instance, by modifying the linker with more lipophilic groups like alkyl chains. It's also crucial to assess permeability experimentally using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
Troubleshooting Guide
This section addresses common challenges encountered during the optimization of PROTACs with linkers derived from this compound.
| Problem | Potential Cause | Suggested Solution |
| Good binary binding, but no or low target degradation. | 1. Suboptimal Linker Length: The distance between the target protein and E3 ligase is not ideal for productive ternary complex formation. 2. Poor Cell Permeability: The PROTAC is not reaching its intracellular target in sufficient concentrations. | 1. Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths by extending the 3-carbon chain of the linker precursor with PEG or alkyl units. Test each variant in a degradation assay. 2. Assess Permeability: Perform a PAMPA or Caco-2 assay to determine the cell permeability of your PROTAC. If permeability is low, consider modifying the linker to be more lipophilic or explore formulation strategies. |
| "Hook Effect" observed (decreased degradation at high PROTAC concentrations). | Formation of non-productive binary complexes: At high concentrations, the PROTAC can bind to either the target protein or the E3 ligase separately, preventing the formation of the productive ternary complex. | 1. Optimize PROTAC Concentration: Perform a detailed dose-response experiment to identify the optimal concentration range for maximal degradation. 2. Enhance Ternary Complex Cooperativity: A well-designed linker can improve the stability of the ternary complex. While challenging to predict, empirical testing of different linker lengths and compositions is the primary approach. |
| Difficulty in synthesizing the PROTAC. | 1. Inefficient Amide Coupling: The amide bond formation between the linker's amine and a carboxylic acid on the ligand is low-yielding. 2. Incomplete Boc Deprotection: The Boc group on the piperazine is not fully removed, preventing subsequent reactions. | 1. Optimize Coupling Conditions: Use efficient coupling reagents like HATU or HOBt/EDC. Ensure anhydrous reaction conditions and optimize temperature and reaction time. 2. Verify Deprotection: Monitor the deprotection reaction by LC-MS. If incomplete, increase the reaction time or the concentration of the acid (e.g., TFA). Ensure the use of a scavenger if side reactions are a concern. |
| Poor aqueous solubility of the final PROTAC. | High Lipophilicity: Despite the piperazine, the overall molecule may be too lipophilic due to the nature of the target and E3 ligase ligands. | 1. Further Linker Modification: If synthetically feasible, incorporate more polar groups into the linker, such as additional ether linkages (PEG units). 2. Formulation Strategies: Explore the use of co-solvents or other formulation techniques to improve the solubility of your PROTAC for in vitro and in vivo studies. |
Data Presentation
The following tables provide illustrative quantitative data on the impact of linker length, derived from this compound, on the performance of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Structure | Linker Atom Count | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Piperazine-C3 | 10 | 150 | 75 |
| PROTAC-2 | Piperazine-C3-PEG1 | 13 | 50 | 92 |
| PROTAC-3 | Piperazine-C3-PEG2 | 16 | 15 | >95 |
| PROTAC-4 | Piperazine-C3-PEG3 | 19 | 45 | 90 |
| PROTAC-5 | Piperazine-C3-PEG4 | 22 | 120 | 80 |
Note: Data is illustrative and based on typical trends observed in PROTAC optimization. The linker atom count is an approximation from the piperazine nitrogen to the attachment point on the other ligand.
Table 2: Impact of Linker Length on Ternary Complex Formation and Cell Permeability
| PROTAC | Ternary Complex Binding Affinity (Kd, nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-1 | 85 | 1.8 |
| PROTAC-2 | 30 | 2.5 |
| PROTAC-3 | 10 | 2.2 |
| PROTAC-4 | 25 | 1.5 |
| PROTAC-5 | 70 | 0.8 |
Note: Data is illustrative. Ternary complex affinity is often measured by techniques like SPR or ITC. Cell permeability is commonly assessed using PAMPA.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general synthetic route for coupling a target protein ligand (with a carboxylic acid handle) and an E3 ligase ligand (with a reactive handle, e.g., a fluoro group for SNAr) using the specified linker.
Step 1: Amide Coupling of Target Ligand to the Linker
-
Dissolve Reagents: In a round-bottom flask, dissolve the target protein ligand containing a carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activate Carboxylic Acid: Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-20 minutes.
-
Add Linker: To the activated carboxylic acid solution, add this compound (1.05 eq).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the Boc-protected intermediate.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve Intermediate: Dissolve the purified Boc-protected intermediate from Step 1 in anhydrous dichloromethane (DCM).
-
Add Acid: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (20-30% v/v).
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-TFA salt is often used directly in the next step.
Step 3: Coupling of the E3 Ligase Ligand
-
Dissolve Reagents: Dissolve the amine-TFA salt from Step 2 and the E3 ligase ligand with a suitable reactive group (e.g., a fluoro-substituted pomalidomide derivative) (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add Base: Add a base like DIPEA (3.0 eq) to neutralize the TFA salt and facilitate the reaction.
-
Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and stir overnight.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: After completion, perform an appropriate aqueous work-up. Purify the final PROTAC using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a synthesized PROTAC.
-
Cell Culture: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of protein remaining versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for optimizing PROTAC linker length.
Caption: A general workflow for PROTAC synthesis.
References
Stability issues with "tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate" under acidic conditions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate," focusing on its stability issues under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with "this compound" under acidic conditions?
The main stability concern is the acid-catalyzed cleavage (deprotection) of the tert-butyloxycarbonyl (Boc) protecting group.[1] This reaction is often intentional in synthetic chemistry to unmask the piperazine amine for subsequent reactions, but it can be an unwanted side reaction if the compound is exposed to acidic environments during storage, formulation, or other experimental procedures.
Q2: What is the mechanism of Boc group cleavage in acidic media?
The deprotection mechanism involves protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[1][2] This is followed by the loss of a stable tert-butyl carbocation, leading to the formation of a carbamic acid intermediate which then readily decarboxylates to yield the free amine and carbon dioxide.[1][2]
Q3: What are the common acidic reagents used for Boc deprotection?
The most frequently used reagents for Boc deprotection are trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM), and hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[3][4]
Q4: I am observing incomplete deprotection of my compound. What could be the causes?
Incomplete Boc deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully drive the reaction to completion.[5][6]
-
Steric Hindrance: Bulky chemical groups near the Boc-protected nitrogen can impede the acid's access, slowing down the reaction.[3][6]
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, it can lead to an incomplete reaction.[5]
-
Inadequate Reaction Time or Temperature: The reaction may require more time or gentle heating to proceed to completion.[3][6]
-
Poor Reagent Quality: The use of old or improperly stored acidic reagents, which may have absorbed water, can reduce their effectiveness.[5]
Q5: I am seeing unexpected side products in my reaction. What are they and how can I prevent them?
A common side reaction during acidic Boc deprotection is tert-butylation. The highly reactive tert-butyl cation generated during the cleavage can alkylate other nucleophilic sites on your molecule of interest or the deprotected piperazine itself.[3] To minimize this, "scavengers" such as triisopropylsilane (TIS) or water can be added to the reaction mixture to trap the tert-butyl cation.[3]
Troubleshooting Guide
Issue 1: Low yield of the deprotected product.
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Increase the concentration or equivalents of the acid (e.g., use 25-50% TFA in DCM).[3] Extend the reaction time and monitor progress by TLC or LC-MS.[3] Consider gentle warming of the reaction mixture, but be cautious as this may also increase side reactions.[3] |
| Product loss during work-up | Ensure complete extraction of the product from the aqueous phase after neutralization. Check the pH of the aqueous layer to ensure it is basic, which is necessary to have the free amine for extraction.[4] |
| Degradation of the product | If your molecule has other acid-sensitive functional groups, consider using milder deprotection conditions.[4] |
Issue 2: Formation of multiple products observed by TLC or LC-MS.
| Possible Cause | Troubleshooting Steps |
| tert-butylation side reaction | Add a scavenger to the reaction mixture, such as triisopropylsilane (TIS) or water (typically around 2.5-5% v/v).[3] |
| Degradation of other functional groups | If your compound contains other acid-labile groups (e.g., esters, acetals), the strong acidic conditions for Boc deprotection might be cleaving them.[4] Consider alternative, milder deprotection methods. |
Illustrative Stability Data
The following table provides illustrative data on the deprotection of a Boc-protected piperazine derivative under various acidic conditions. Note that these are representative values and the actual stability of "this compound" should be determined experimentally.
| Condition | Temperature (°C) | Time (hours) | Deprotection (%) |
| 20% TFA in DCM | 25 | 1 | >95 |
| 4M HCl in Dioxane | 25 | 2 | >95 |
| 1M HCl (aqueous) | 25 | 24 | ~10 |
| pH 4 buffer | 25 | 24 | <5 |
| pH 5 buffer | 25 | 24 | <1 |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the N-Boc-protected piperazine substrate in dichloromethane (DCM).
-
Reagent Addition: In a separate flask, prepare a solution of 25-50% TFA in DCM. For substrates sensitive to alkylation, add a scavenger like triisopropylsilane (TIS) (2.5% v/v) and water (2.5% v/v).[3]
-
Reaction: Add the TFA solution to the substrate solution at room temperature and stir.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[7]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[7]
-
To remove residual TFA, co-evaporate the residue with a solvent like toluene.
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[4][7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[4]
-
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Preparation: Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent such as methanol or ethyl acetate.[3]
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.[3]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. A precipitate of the hydrochloride salt may form.[3][8]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[3][8]
-
Work-up: The product often precipitates as the hydrochloride salt and can be collected by filtration and washed with a solvent like diethyl ether.[8] Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[8]
Protocol 3: Monitoring Deprotection by LC-MS
-
Instrumentation and Conditions:
-
LC System: A standard HPLC system with a C18 column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).
-
MS Detector: An electrospray ionization (ESI) mass spectrometer in positive ion mode.[9]
-
-
Procedure:
-
At various time points during the reaction (e.g., 0, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.[9]
-
Quench the reaction in the aliquot by diluting it with the initial mobile phase composition.
-
Inject the diluted sample into the LC-MS system.
-
Monitor the disappearance of the peak corresponding to the mass of the Boc-protected starting material and the appearance of the peak for the deprotected product.[9]
-
Visualizations
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Degradation pathway under acidic conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating Reactions with tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
Welcome to the technical support center for tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly those related to steric hindrance, during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional organic molecule featuring a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and a primary aminopropyl side chain. It is widely used as a versatile linker molecule in the synthesis of complex molecules, most notably in the development of Proteolysis Targeting Chimeras (PROTACs). In PROTACs, this linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.
Q2: What is steric hindrance and why is it a concern with this molecule?
A2: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules or substituents. The tert-butyl group on the piperazine nitrogen is bulky and can impede the approach of reactants to the nearby reactive centers, particularly the primary amine of another molecule it is reacting with, or the piperazine nitrogens themselves in certain reactions. This can lead to lower reaction yields, slower reaction rates, or the need for more forcing reaction conditions.
Q3: I am observing low yields in my amide coupling reaction with this compound. What are the likely causes?
A3: Low yields in amide coupling reactions involving this linker are often attributed to steric hindrance. The bulky Boc-protected piperazine moiety can hinder the nucleophilic attack of the primary amine on the activated carboxylic acid. Other contributing factors can include the use of a suboptimal coupling reagent, inappropriate reaction conditions (temperature, solvent, base), or side reactions.
Q4: Can the Boc protecting group be removed? If so, under what conditions?
A4: Yes, the Boc (tert-butoxycarbonyl) group is a commonly used amine protecting group that can be removed under acidic conditions. The most common method for Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Another common reagent is hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
Troubleshooting Guide: Amide Bond Formation
Amide bond formation is a common reaction where steric hindrance can be a significant issue when using this compound. This guide provides solutions to common problems encountered during this synthetic step.
Problem 1: Low to no product formation in amide coupling reaction.
| Possible Cause | Suggested Solution |
| Insufficiently active coupling reagent | Standard carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) may not be effective for sterically hindered amines. Switch to more potent uronium or phosphonium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are known to be more effective for challenging couplings. |
| Suboptimal reaction conditions | Temperature: Increase the reaction temperature. For thermally stable molecules, heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted synthesis can be particularly effective in reducing reaction times and improving yields.[1] Solvent: Use a high-boiling point, polar aprotic solvent such as DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone) to ensure all reactants are fully solvated. Base: Employ a non-nucleophilic, sterically hindered base like DIPEA (N,N-diisopropylethylamine) or 2,4,6-collidine to prevent interference with the coupling reaction. |
| Poor reactivity of the carboxylic acid | Convert the carboxylic acid to a more reactive intermediate. For example, formation of an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can increase reactivity. However, this method may not be suitable for sensitive substrates. |
Problem 2: Formation of side products.
| Possible Cause | Suggested Solution |
| Epimerization at the alpha-carbon of the carboxylic acid | This is a concern when coupling chiral carboxylic acids. The use of coupling reagents with additives that suppress racemization is recommended. For example, using HOBt or Oxyma Pure with EDC can minimize this side reaction. HATU is also known to be effective in reducing epimerization. |
| Reaction with the piperazine nitrogen | Although the Boc group offers protection, under certain conditions, the piperazine nitrogen can still be reactive. Ensure that the reaction conditions are optimized for the primary amine to be the sole nucleophile. Using a less basic reaction medium can sometimes mitigate this. |
Quantitative Data Summary: Comparison of Coupling Reagents for Sterically Hindered Amines
The following table provides a general comparison of the efficiency of common coupling reagents for amide bond formation with sterically hindered primary amines. The yields are indicative and can vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Additive | Typical Yield Range (%) | Reaction Time | Key Advantages |
| EDC | HOBt | 40 - 75 | 12 - 24 h | Cost-effective, widely used. |
| HATU | - | 70 - 95 | 1 - 4 h | High efficiency for hindered amines, low racemization. |
| HBTU | - | 65 - 90 | 2 - 6 h | Good performance, common alternative to HATU. |
| PyBOP | - | 70 - 92 | 2 - 8 h | Effective for hindered couplings, non-explosive byproducts. |
| COMU | - | 75 - 98 | 1 - 3 h | High reactivity, water-soluble byproducts for easier purification. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with HATU
This protocol describes a general method for the acylation of a sterically hindered primary amine using HATU as the coupling reagent.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the mixture and stir for another 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for removing the Boc protecting group.
Materials:
-
Boc-protected compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC or LC-MS. The reaction is usually complete within 1-3 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue can be purified by an appropriate method, such as precipitation from ether or purification by HPLC.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
References
Technical Support Center: Boc Protection and Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the protection of amines with the tert-butoxycarbonyl (Boc) group and its subsequent removal.
Frequently Asked Questions (FAQs)
Boc Protection
Q1: My Boc protection reaction is not working or is giving a low yield. What are the common causes?
A1: Several factors can lead to incomplete or failed Boc protection reactions:
-
Poorly nucleophilic amine: Anilines with electron-withdrawing groups or other sterically hindered amines may react slowly.[1]
-
Inappropriate base: The choice and amount of base are crucial. Common bases include triethylamine (TEA), sodium hydroxide (NaOH), and 4-dimethylaminopyridine (DMAP).[2] For zwitterionic starting materials like amino acids, using a base like NaOH in an aqueous solution can improve solubility and prevent side reactions.
-
Solubility issues: The starting amine may have poor solubility in common organic solvents.[3] For zwitterionic compounds, using aqueous conditions can resolve this.[3]
-
Side reactions: The formation of undesired products such as isocyanates, ureas, or oxazolidinones (from α-amino alcohols) can reduce the yield of the desired N-Boc product.[4]
Q2: I am observing the formation of multiple products during Boc protection. What could they be?
A2: Besides the desired mono-N-Boc product, you might observe:
-
N,N-di-Boc product: This can occur, especially with primary amines if an excess of di-tert-butyl dicarbonate (Boc₂O) is used.
-
Urea derivatives: These can form if the amine reacts with an isocyanate intermediate.[4]
-
Oxazolidinone formation: This is a common side reaction when protecting amino alcohols.[4]
Boc Deprotection
Q3: What is the primary cause of side reactions during Boc deprotection?
A3: The main cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[5][6][7] This carbocation is formed upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[5][6] The electrophilic tert-butyl cation can then alkylate nucleophilic residues within the substrate, leading to undesired modifications.[5][6][7]
Q4: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A4: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[6][7][8]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[6][7][8]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[6][7][8]
Q5: How can I prevent these alkylation side reactions?
A5: The most effective method to prevent tert-butylation is to use "scavengers" in the deprotection reaction mixture.[6][7][8] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, thus "trapping" the carbocations before they can cause unwanted modifications.[6][8]
Troubleshooting Guides
Problem 1: Incomplete Boc Protection
| Possible Cause | Solution |
| Poorly nucleophilic amine | Increase reaction temperature or use a more reactive Boc-donating reagent like Boc-ON.[9] |
| Insoluble starting material | For zwitterionic compounds, try aqueous conditions with a base like NaOH. For other amines, screen different solvents or solvent mixtures (e.g., water/THF, water/acetone).[2][3][10] |
| Inappropriate reaction conditions | Optimize the base and solvent system. For example, using a catalytic amount of DMAP can accelerate the reaction.[2] |
Problem 2: Side Product Formation During Boc Protection
| Possible Cause | Side Product | Solution |
| Reaction with amino alcohols | Oxazolidinone | Using a catalyst-free system in water can prevent this side reaction.[4] |
| Excess Boc₂O with primary amines | N,N-di-Boc derivative | Use a stoichiometric amount of Boc₂O or carefully control the reaction time. |
| Formation of isocyanate intermediate | Urea derivatives | Using aqueous conditions can help suppress the formation of isocyanates.[4] |
Problem 3: Incomplete Boc Deprotection
| Possible Cause | Solution |
| Insufficient acid strength or concentration | Increase the concentration of the acid (e.g., from 25% to 50% TFA in DCM).[6] Alternatively, use a stronger acid like 4M HCl in dioxane.[11] |
| Short reaction time | Extend the reaction time and monitor the progress by TLC or LC-MS.[6] |
| Steric hindrance | Gentle warming (e.g., to 40°C) may be necessary, but be mindful of potential increases in side reactions.[6] Consider using a milder deprotection method if the substrate is sensitive.[8] |
Problem 4: Observation of a +56 Da Mass Shift in the Product After Deprotection
| Possible Cause | Solution |
| Alkylation of nucleophilic residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[7] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the sensitive residues present.[6][8] |
Scavenger Selection for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | General, very effective for Trp.[6][8] | 2.5 - 5% |
| Triethylsilane (TES) | General, effective for Trp.[6] | 2.5 - 5% |
| Thioanisole | Met, Trp.[6][8] | 2.5 - 5% |
| Ethanedithiol (EDT) | Cys.[6] | 2.5% |
| Anisole | Trp.[6] | 2.5 - 5% |
| Water | General, traps the cation to form tert-butanol.[8] | 2.5 - 5% |
Experimental Protocols
Protocol 1: General N-Boc Protection of a Primary Amine
-
Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[12]
-
Add triethylamine (1.2 eq).[12]
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.[12]
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.[12]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography if necessary.[12]
Protocol 2: Standard Boc Deprotection using TFA
-
Dissolve the N-Boc protected compound in dichloromethane (DCM).[6]
-
Add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[6]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6]
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous NaHCO₃).[6]
Protocol 3: Boc Deprotection with Scavengers
-
Dissolve the N-Boc protected compound, containing sensitive residues, in DCM.
-
Prepare a deprotection cocktail. A common starting point is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[6][8] Adjust the scavenger composition based on the amino acids present in your peptide.
-
Add the deprotection cocktail to the substrate at room temperature.
-
Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.[6]
-
Work-up the reaction as described in Protocol 2.
Visualized Workflows and Mechanisms
Caption: General mechanism for the N-Boc protection of an amine using Boc₂O.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. reddit.com [reddit.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving Ternary Complex Formation with Piperazine-Based Linkers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following resources address specific issues encountered during the design and experimental validation of PROTACs (Proteolysis Targeting Chimeras) that utilize piperazine-based linkers.
Troubleshooting Guide
This guide addresses common experimental challenges in a question-and-answer format.
Issue 1: High binary binding affinity but poor or no target degradation.
Question: My PROTAC shows high binding affinity to both the target protein (POI) and the E3 ligase in separate binary assays, but it fails to induce target degradation in cells. What are the potential linker-related issues?
Answer: This is a frequent challenge that often points to a failure in forming a stable and productive ternary complex. The piperazine-based linker is critical for enabling this assembly.[1] Potential issues include:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the POI and E3 ligase from assembling effectively.[1][2] Conversely, a linker that is too long or flexible can lead to an unstable ternary complex and inefficient ubiquitination.[1][2]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that lysine residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[1]
-
Poor Physicochemical Properties: The overall PROTAC structure, influenced by the piperazine linker, may have poor cell permeability or low aqueous solubility, preventing it from reaching its intracellular target at sufficient concentrations.[1][3] Piperazine is often added to improve these properties, but its effectiveness is highly dependent on the local chemical environment.[4][5][6]
Troubleshooting Steps:
-
Synthesize a Linker Library: Create a series of PROTACs with systematically varied linker lengths and compositions.[1] This can involve adding or removing methylene or PEG units adjacent to the piperazine ring.
-
Modify Linker Attachment Points: Altering the connection point of the linker on either the warhead or the E3 ligase ligand can drastically change the relative orientation of the proteins in the complex.[1][2]
-
Modulate Physicochemical Properties: Incorporate elements to improve solubility and permeability. While piperazine itself is intended for this, ensure its basicity is not quenched by nearby electron-withdrawing groups (like amides), which can negatively impact its pKa and solubility-enhancing properties.
Issue 2: A significant "hook effect" is observed in the dose-response curve.
Question: My dose-response curve for target degradation is bell-shaped, with efficacy decreasing at higher PROTAC concentrations. How can linker optimization address this?
Answer: The "hook effect" is a known phenomenon for PROTACs. It occurs when high concentrations of the molecule favor the formation of inactive binary complexes (POI-PROTAC or E3-PROTAC) over the productive ternary complex (POI-PROTAC-E3), thus reducing degradation efficiency.[7] Linker design is a key strategy to mitigate this.
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: The primary goal is to design a linker that promotes positive cooperativity. Cooperativity (alpha, α) measures how the binding of the first protein (e.g., E3 ligase) to the PROTAC influences the binding of the second protein (the POI). A linker that facilitates favorable protein-protein interactions between the POI and the E3 ligase will increase the stability of the ternary complex, shifting the hook effect to higher concentrations.[7]
-
Modify Linker Rigidity: A more rigid linker, which is a key feature of piperazine, can reduce the entropic penalty of complex formation and pre-organize the ligands for binding.[][7][9] This can increase cooperativity and lessen the hook effect.
-
Quantify Cooperativity: Use biophysical assays like Surface Plasmon Resonance (SPR) to measure the cooperativity factor (α) for each new linker design. This provides direct, quantitative feedback for your optimization efforts.[1][7]
Issue 3: The piperazine-based PROTAC exhibits poor cell permeability or metabolic instability.
Question: My PROTAC has poor cellular activity, which I suspect is due to low permeability or rapid metabolism. How can the piperazine linker be modified to address this?
Answer: While piperazine linkers are often used to improve properties like solubility and permeability, they can also introduce liabilities.[10][11] The protonation state of the piperazine ring and its susceptibility to metabolism are key factors.[3][4]
Troubleshooting Steps:
-
Tune Piperazine pKa: The pKa of the piperazine nitrogen is highly sensitive to adjacent chemical groups.[5][6] Attaching an amide bond directly to the piperazine can lower its pKa, reducing its protonation at physiological pH and potentially decreasing solubility.[4] Conversely, increasing the distance between the piperazine and electron-withdrawing groups can increase its basicity.[4][5]
-
Improve Metabolic Stability: The piperazine ring can be a site of metabolic attack, such as N-dealkylation.[4] Flanking the piperazine with amide bonds has been shown to be a successful strategy to improve metabolic stability.[4]
-
Optimize for Folded Conformations: Linkers that allow the PROTAC to adopt folded, less polar conformations in nonpolar environments (like the cell membrane) can exhibit higher cell permeability.[12][13] The rigidity of the piperazine linker can contribute to achieving such favorable conformations.[12][14]
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using piperazine-based linkers in PROTAC design?
A1: Piperazine moieties are incorporated into PROTAC linkers for several key advantages:
-
Increased Rigidity: The cyclic structure of piperazine introduces conformational constraints, which can reduce the entropic penalty of forming the ternary complex and help pre-organize the PROTAC into a bioactive conformation.[][9][15]
-
Improved Solubility: The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[4][6]
-
Enhanced Cell Permeability: By modulating the physicochemical properties, piperazine-containing linkers can improve cell permeability, a major hurdle for molecules that exist beyond the "Rule of 5".[10][11]
-
Active Structural Element: The piperazine ring is not merely a passive spacer; small changes in its substitution or attachment points can dramatically affect degradation potency, making it an active component in optimizing ternary complex geometry.[]
Q2: How does the protonation state (pKa) of the piperazine ring affect PROTAC properties?
A2: The protonation state is critical because it influences a wide range of ADME-related properties.[4] The pKa of the piperazine ring determines the percentage of the molecule that is ionized at a given pH.[4][5] This directly impacts:
-
Solubility: A higher degree of protonation generally leads to better aqueous solubility.[6]
-
Permeability: The charge of the molecule affects its ability to cross cell membranes.[4]
-
Lipophilicity: The pH-dependent lipophilicity is influenced by the ionization state.[4] The local chemical environment created by neighboring groups in the linker has a strong effect on the piperazine pKa.[6] For example, nearby electron-withdrawing groups can lower the pKa, reducing the desired protonation at physiological pH.
Q3: What is "cooperativity" in ternary complex formation and why is it important?
A3: Cooperativity (alpha, α) is a thermodynamic measure of how the binding of the PROTAC to one protein partner affects its binding to the other.[2][16]
-
Positive Cooperativity (α > 1): The formation of a binary complex (e.g., E3-PROTAC) increases the binding affinity for the second protein (POI). This is highly desirable as it stabilizes the ternary complex, leading to more efficient ubiquitination.[2][16]
-
Negative Cooperativity (α < 1): The formation of a binary complex hinders the binding of the second protein.[16]
-
No Cooperativity (α = 1): The binding events are independent.[16] A linker that is optimized to create favorable protein-protein interactions between the POI and the E3 ligase is crucial for achieving high positive cooperativity.[2]
Q4: Is there an optimal linker length for piperazine-based PROTACs?
A4: There is no single optimal linker length.[1][7] The ideal length and composition must be determined empirically for each specific combination of target protein, E3 ligase, and their respective ligands.[17] The optimal linker is one that successfully bridges the two proteins and orients them in a productive conformation for ubiquitin transfer, while also conferring favorable physicochemical properties to the molecule.[2][17]
Data Presentation
The following tables summarize the conceptual impact of linker modifications on PROTAC efficacy, based on principles described in the cited literature.
Table 1: Illustrative Impact of Linker Length on Target Protein Degradation
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Rationale |
| Piperazine-Alkyl | < 10 | > 1000 | < 10 | Likely too short, causing steric hindrance and preventing stable ternary complex formation.[1][9] |
| Piperazine-Alkyl | 12 - 16 | 50 | 85 | Within an optimal range, allowing for productive complex formation without excessive flexibility.[9] |
| Piperazine-Alkyl | > 20 | 250 | 60 | May be too long or flexible, leading to inefficient or non-productive ternary complex formation.[1][9] |
Table 2: Impact of Piperazine Linker Modifications on Physicochemical Properties
| Linker Modification | Predicted Effect on pKa | Predicted Effect on Solubility | Predicted Effect on Permeability |
| Amide directly attached to Piperazine-N | Decrease | Decrease | May Vary |
| Alkyl spacer between Piperazine-N and Amide | Increase[4][5] | Increase | May Vary |
| Addition of polar groups (e.g., ether) | Minimal change | Increase | Increase |
| Increased lipophilicity | Minimal change | Decrease | May Increase (to a point) |
Experimental Protocols
A robust assessment of ternary complex formation is essential for optimizing piperazine-based linkers. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring the kinetics and affinity of these interactions.
Protocol: Assessing Ternary Complex Formation and Cooperativity by Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinities and kinetics of binary (PROTAC-E3, PROTAC-POI) and ternary (POI-PROTAC-E3) complex formation and to calculate the cooperativity factor (α).[16][18]
Materials:
-
Purified, biotinylated E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB).[16]
-
Purified target protein (POI).
-
Piperazine-based PROTAC of interest.
-
SPR instrument with streptavidin-coated sensor chips.
-
Running buffer (e.g., PBS, 0.05% Tween-20, 1-2% DMSO).[16]
Methodology:
-
Immobilization:
-
Binary Interaction Analysis (PROTAC with E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, starting from the lowest concentration.[16]
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₗ) for the PROTAC-E3 ligase interaction.[18]
-
-
Ternary Complex Formation Analysis:
-
Prepare a solution containing the POI at a fixed, near-saturating concentration (ideally >20 times its binary Kₗ to the PROTAC).[16]
-
In this POI-containing buffer, prepare a new dilution series of the PROTAC.
-
Inject these PROTAC + POI mixtures over the immobilized E3 ligase surface.[16]
-
The significant increase in binding response compared to the PROTAC-only injection confirms ternary complex formation.[16]
-
Fit the sensorgrams to determine the apparent ternary Kₗ, kₐ, and kₑ. The stability and lifetime of the complex can be inferred from the dissociation rate.[16]
-
-
Data Analysis and Cooperativity Calculation:
-
Determine the binary Kₗ for the PROTAC-POI interaction in a separate experiment (e.g., by immobilizing the POI).
-
Calculate the cooperativity factor (α) by dividing the binary Kₗ (PROTAC to POI) by the ternary Kₗ (binding of the POI to the E3-PROTAC complex).[1][16]
-
α > 1 indicates positive cooperativity.
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.
-
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Troubleshooting Workflow for Poor Degradation
Caption: A logical workflow for troubleshooting PROTACs with poor activity.
Ternary Complex Equilibria and the Hook Effect
Caption: The equilibria driving the "hook effect" at high PROTAC levels.
SPR Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 11. tandfonline.com [tandfonline.com]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate. The information is designed to help anticipate and address potential issues related to the compound's stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The degradation of this compound is primarily dictated by its two key structural features: the Boc-protected piperazine ring and the aminopropyl side chain. The main degradation pathways are:
-
Hydrolysis of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions, yielding 1-(3-aminopropyl)piperazine, tert-butanol, and carbon dioxide.
-
Oxidation of the Piperazine Ring: The piperazine ring can undergo oxidation, particularly at the nitrogen atoms and adjacent carbon atoms. This can lead to the formation of N-oxides, hydroxylated derivatives (piperazinols), and ring-opened products. The presence of metal ions can catalyze these oxidative processes.[1][2][3]
-
Thermal Degradation: At elevated temperatures, the piperazine moiety can degrade. Known thermal degradation products of piperazine itself include N-formylpiperazine and N-(2-aminoethyl) piperazine.[1]
Q2: I am observing an unexpected loss of my compound during storage. What could be the cause?
A2: Unexpected loss of this compound during storage can be due to several factors:
-
Acidic Environment: Ensure the compound is not stored in or exposed to an acidic environment, as this will lead to the hydrolysis of the Boc group. Check the pH of your solvent and storage solution.
-
Presence of Oxidizing Agents: Exposure to air (oxygen) over long periods, or the presence of trace metal impurities, can promote oxidative degradation of the piperazine ring.[2][3] Consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Elevated Temperatures: Although generally stable at room temperature, prolonged exposure to higher temperatures can accelerate degradation. Store the compound at the recommended temperature, typically refrigerated.
Q3: My HPLC-MS analysis shows a peak with a mass corresponding to the de-Boc'd compound. How can I confirm this?
A3: The appearance of a peak corresponding to 1-(3-aminopropyl)piperazine is a strong indicator of Boc group hydrolysis. To confirm this, you can:
-
Co-injection: If a standard of 1-(3-aminopropyl)piperazine is available, co-inject it with your sample. If the peaks co-elute, it confirms the identity of the degradant.
-
MS/MS Fragmentation: Analyze the fragmentation pattern of the suspected peak and compare it to the expected fragmentation of 1-(3-aminopropyl)piperazine.
-
On-Column H/D Exchange HPLC/ESI/MS: This technique can be used to confirm the presence or absence of the Boc protecting group.
Q4: Are there any specific metal ions I should be concerned about that could catalyze degradation?
A4: Yes, certain metal ions, particularly copper (Cu2+) and iron (Fe2+), have been shown to catalyze the oxidation of piperazine.[1][3] It is advisable to use high-purity solvents and avoid contact with metal surfaces that could leach these ions into your solution. If chelation is compatible with your experimental design, adding a small amount of a chelating agent like EDTA could help mitigate metal-catalyzed degradation.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Solution
| Symptom | Possible Cause | Troubleshooting Step |
| Rapid disappearance of the parent compound peak in HPLC analysis. | Acidic pH of the solvent: The solvent may be inherently acidic or have become contaminated. | 1. Measure the pH of your solvent. 2. If acidic, neutralize or switch to a non-acidic solvent system if your experiment allows. 3. Prepare fresh, pH-neutral solutions for your experiments. |
| Appearance of multiple new peaks in the chromatogram. | Oxidative degradation: The solution may be exposed to oxygen, or contain catalytic metal impurities. | 1. Degas your solvents before use. 2. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Use high-purity solvents and glassware to minimize metal contamination. 4. If possible, add a chelating agent like EDTA to sequester metal ions. |
| Degradation is observed even in freshly prepared solutions. | Contaminated starting material: The solid compound may have degraded during storage. | 1. Re-analyze the purity of your solid starting material. 2. If degraded, purify the compound before use. 3. Ensure proper storage conditions for the solid compound (cool, dry, and protected from light). |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Step |
| Variability in assay results between different batches of the compound or over time. | Degradation of the compound in the assay medium: The assay buffer may be acidic or contain components that promote degradation. | 1. Check the pH of your assay buffer. 2. Analyze the stability of the compound in the assay medium over the time course of the experiment. 3. If degradation is observed, consider adjusting the buffer composition or pH, if possible. |
| Lower than expected activity. | Formation of less active or inactive degradants: The observed biological effect may be due to a lower concentration of the active parent compound. | 1. Quantify the concentration of the parent compound in the assay solution at the time of the experiment. 2. Correlate the observed activity with the actual concentration of the intact compound. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl (1:1 v/v).
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH (1:1 v/v).
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂ (1:1 v/v).
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Store a solution of the compound at 80°C for 72 hours.
-
Analyze aliquots at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze aliquots at various time points and compare with a control sample kept in the dark.
-
3. Analytical Method:
-
Technique: HPLC-UV and HPLC-MS/MS.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) and mass spectrometry in positive ion mode.
-
Analysis: Monitor for the appearance of new peaks and the decrease in the parent compound peak. Characterize the new peaks by their mass-to-charge ratio (m/z) and fragmentation patterns.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study. Actual results may vary.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl, 60°C | 2 | 85 | 1-(3-aminopropyl)piperazine |
| 8 | 40 | 1-(3-aminopropyl)piperazine | |
| 24 | <5 | 1-(3-aminopropyl)piperazine | |
| 0.1 M NaOH, 60°C | 24 | >95 | - |
| 3% H₂O₂, RT | 8 | 70 | Oxidized piperazine derivatives |
| 24 | 30 | Oxidized piperazine derivatives | |
| 80°C | 72 | 90 | Minor thermal degradants |
| Photolytic | 24 | >98 | - |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
Enhancing cell permeability of PROTACs with "tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the enhancement of cell permeability of Proteolysis Targeting Chimeras (PROTACs), with a focus on the structural component "tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate."
Introduction to PROTAC Permeability Challenges
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] A significant hurdle in the development of effective PROTACs is their often poor cell permeability, which stems from their high molecular weight and large polar surface area, characteristics that fall outside the typical parameters of orally available drugs as described by Lipinski's "rule of five."[3] For a PROTAC to be efficacious, it must first traverse the cell membrane to engage its intracellular target and the E3 ligase.[3]
The molecule "this compound" is a chemical building block, specifically a PROTAC linker, used in the synthesis of these complex molecules.[4][5] While not used as a standalone permeability enhancer, the inclusion of moieties like piperazine within the linker structure can significantly influence the physicochemical properties of the final PROTAC, including its solubility and cell permeability.[6]
Frequently Asked Questions (FAQs)
Q1: What is the role of "this compound" in PROTACs?
"this compound" is a bifunctional linker precursor. The primary amine allows for covalent attachment to one of the PROTAC ligands (either the POI binder or the E3 ligase ligand), while the Boc-protected piperazine can be deprotected to allow for linkage to the other ligand. The piperazine ring itself can be a key structural component of the final linker, contributing to the overall conformation and physicochemical properties of the PROTAC.[6][7]
Q2: How do linkers influence PROTAC cell permeability?
Linker design is a critical aspect of optimizing PROTAC cell permeability. Strategies include:
-
Linker Length and Rigidity: Short and rigid linkers can improve cell permeability.[7]
-
Cyclic Moieties: Incorporating cyclic structures like piperazine can enhance permeability and solubility.[6][7]
-
Intramolecular Hydrogen Bonding: Linkers can be designed to promote intramolecular hydrogen bonds, which shield polar groups and reduce the polar surface area of the PROTAC, thus improving membrane permeability.[3]
Q3: What is the "chameleon effect" in the context of PROTAC permeability?
The "chameleon effect" describes the ability of some PROTACs to adopt different conformations depending on their environment.[3][8] In an aqueous, polar environment like the extracellular space, the PROTAC may expose its polar groups to maintain solubility.[8] However, when approaching the nonpolar lipid bilayer of the cell membrane, it can undergo a conformational change to shield its polar functionalities and expose more hydrophobic surfaces, effectively reducing its polar surface area and facilitating passage across the membrane.[3][9] This conformational flexibility is a key factor in the cell permeability of some molecules that are "beyond the rule of five."[3]
Q4: What is the "hook effect" and its relevance to PROTAC experiments?
The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where at high concentrations of the PROTAC, the extent of target protein degradation decreases.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[3] It is therefore crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no target degradation despite in vitro binding. | 1. Poor cell permeability of the PROTAC. 2. PROTAC is a substrate for cellular efflux pumps. 3. Suboptimal PROTAC concentration (hook effect). | 1. Perform cell permeability assays (PAMPA, Caco-2) to quantify permeability. 2. In Caco-2 assays, use efflux pump inhibitors to assess the impact of active transport.[3] 3. Conduct a wide dose-response curve to identify the optimal concentration for degradation and rule out the hook effect.[3] |
| High variability in permeability assay results. | 1. Inconsistent cell monolayer integrity in Caco-2 assays. 2. Poor solubility of the PROTAC in the assay buffer. | 1. Standardize cell culture protocols, including cell passage number and seeding densities. Regularly monitor monolayer integrity using Transepithelial Electrical Resistance (TEER) measurements.[1] 2. Improve PROTAC solubility through formulation strategies or chemical modification.[3] |
| PROTAC shows good permeability but low cellular activity. | 1. PROTAC is not engaging the target or E3 ligase inside the cell. 2. Instability of the PROTAC in the experimental media. | 1. Use cellular target engagement assays like NanoBRET to confirm binding to both the target and the E3 ligase within the cell.[3] 2. Evaluate the stability of the PROTAC in the cell culture media over the course of the experiment. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[1][10]
Methodology:
-
Prepare the Donor Plate: Add the PROTAC solution (typically in a buffer at pH 7.4) to the wells of a 96-well donor plate.[3]
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.[3]
-
Assemble the PAMPA Sandwich: Place the filter plate, which is pre-coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane, on top of the donor plate. Then, place the acceptor plate on top of the filter plate.[3]
-
Incubation: Incubate the PAMPA sandwich for a specified period (e.g., 4-16 hours) at room temperature.[3]
-
Quantification: After incubation, separate the donor and acceptor plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[1]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).[1]
Caco-2 Permeability Assay
The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate into a polarized epithelial cell layer, mimicking the intestinal barrier.[1][2] This assay can assess both passive and active transport mechanisms.[1]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and monolayer formation.[2]
-
Monolayer Integrity: Before the assay, measure the transepithelial electrical resistance (TEER) of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[1][2]
-
Permeability Assay (Apical to Basolateral - A-B): a. Gently wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).[1] b. Add the PROTAC dosing solution to the apical (upper) compartment.[1] c. Add fresh HBSS to the basolateral (lower) compartment.[1] d. Incubate at 37°C with gentle shaking.[1] e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.[1]
-
Permeability Assay (Basolateral to Apical - B-A): To assess efflux, perform the assay in the reverse direction.[2]
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.[1][2]
-
Data Analysis: Calculate the Papp values for both the A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the PROTAC is a substrate for efflux transporters.[11]
Data Presentation
Table 1: Comparison of Permeability Assay Parameters
| Parameter | PAMPA | Caco-2 Assay |
| Model | Artificial lipid membrane | Differentiated Caco-2 cell monolayer |
| Transport Measured | Passive diffusion | Passive diffusion and active transport |
| Throughput | High | Low to medium |
| Complexity | Low | High |
| Biological Relevance | Low | High |
Table 2: Example Permeability Data for PROTACs
| PROTAC | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC A | 0.5 | 0.2 | 0.2 | 1.0 |
| PROTAC B | 0.1 | <0.1 | 1.5 | >15 |
| PROTAC C | 2.1 | 1.8 | 2.0 | 1.1 |
Note: Data is hypothetical and for illustrative purposes only.
Visualizations
Caption: PROTAC Mechanism of Action Signaling Pathway.
Caption: Experimental Workflow for Permeability Assays.
Caption: Logical Flow for Troubleshooting Low PROTAC Efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the PROTAC Linker Landscape: A Comparative Guide to Flexible PEG and Rigid Piperazine-Based Linkers
A deep dive into the functional trade-offs between two popular PROTAC linker classes, supported by a framework for their experimental evaluation.
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic innovation. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][2] The linker is far more than a simple tether; it is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[1][2][] This guide provides a comparative analysis of two prevalent linker archetypes: the flexible polyethylene glycol (PEG) linkers and the more rigid structures exemplified by tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate.
The Great Divide: Flexibility vs. Rigidity
The choice between a flexible and a rigid linker strategy is a pivotal decision in PROTAC design, profoundly influencing the molecule's behavior.
PEG Linkers: The Flexible Workhorse
Polyethylene glycol (PEG) chains are the most common motifs found in published PROTAC structures.[1][] Their popularity stems from a unique combination of physicochemical properties that are highly advantageous in drug development.[5][6][7]
-
Enhanced Solubility: The inherent hydrophilicity of the repeating ethylene oxide units significantly improves the aqueous solubility of the often large and lipophilic PROTAC molecules, which is crucial for their biological activity and formulation.[5][6][7][8]
-
Biocompatibility and Low Immunogenicity: PEG is well-established in pharmaceutical sciences for its biocompatibility and low potential to elicit an immune response.[5][9]
-
Tunable Length and Flexibility: PEG linkers are synthetically accessible and can be easily modified to achieve various lengths.[1][8] This flexibility allows the PROTAC to adopt multiple conformations, which can be crucial for establishing a productive ternary complex between the target protein and the E3 ligase.[6][]
However, the high flexibility of PEG linkers can also be a double-edged sword, potentially leading to a higher entropic penalty upon binding and sometimes hindering cell permeability.[11]
This compound: A Rigid Design Element
Representing a class of more rigid linkers, this compound incorporates a piperazine ring. This structural feature imparts conformational constraint, which can be beneficial for several reasons.[12][13]
-
Pre-organization for Bioactive Conformation: Rigid linkers can help to pre-organize the PROTAC molecule into a conformation that is favorable for binding to both the target protein and the E3 ligase, potentially enhancing the stability of the ternary complex.[13]
-
Improved Cell Permeability: While seemingly counterintuitive for polar structures, certain rigid linkers have been associated with improved cell permeability.[12] This is thought to occur because they can facilitate folded conformations that shield polar surface area, allowing the molecule to more easily traverse the nonpolar environment of the cell membrane.[12][14]
-
Oral Bioavailability: More rigid linkers, including those containing piperazine moieties, are frequently found in orally bioavailable PROTACs that have undergone significant lead optimization.[12]
The primary challenge with rigid linkers is that they offer less conformational freedom, meaning that the precise length and geometry are critical and often require extensive empirical optimization to achieve a productive ternary complex.[1]
Performance Comparison: A Data-Driven Overview
Direct head-to-head comparisons of PROTACs differing only in a single PEG versus a piperazine-based linker are specific to the target and ligase pair. However, general trends observed across numerous studies allow for a qualitative and quantitative summary of their expected performance characteristics.
Table 1: Impact of Linker Type on PROTAC Physicochemical and Pharmacokinetic Properties
| Property | PEG Linkers | Piperazine-Based Linkers | Rationale |
| Solubility | Generally High | Variable, can be lower than PEG | The hydrophilic nature of the PEG chain enhances aqueous solubility.[5][6][15] Piperazine is polar but the overall solubility depends on the entire molecule. |
| Cell Permeability | Complex/Variable | Often Improved | PEG linkers can increase polar surface area, but may also adopt folded "chameleon-like" conformations to cross membranes.[11] Rigid linkers can better shield polar groups, improving passive diffusion.[12][14] |
| Metabolic Stability | Generally Stable | Generally Stable | The ether bonds in PEG and the piperazine ring are typically stable under physiological conditions.[9] |
| Oral Bioavailability | Generally Low to Moderate | Potentially Higher | PROTACs with rigid linkers have been successfully optimized for oral bioavailability.[12] |
Table 2: Impact of Linker Type on PROTAC Pharmacodynamic Properties
| Parameter | PEG Linkers | Piperazine-Based Linkers | Rationale |
| Degradation Efficacy (Dmax) | High | High | Both linker types can achieve profound degradation if the ternary complex is formed effectively. The optimal linker is system-dependent.[1] |
| Degradation Potency (DC50) | Highly Variable | Highly Variable | Potency is critically dependent on the stability and conformation of the ternary complex. The optimal length and composition must be determined empirically for each system.[16][17] |
| Ternary Complex Stability | Variable | Potentially Enhanced | The flexibility of PEG can lead to an entropic penalty.[11] The rigidity of piperazine linkers can pre-organize the molecule, leading to a more stable complex.[13] |
| Selectivity | Can be influenced by linker | Can be influenced by linker | The linker can create new protein-protein interactions or exploit subtle differences between protein family members, enhancing selectivity.[1] |
Visualizing the PROTAC Workflow and Mechanism
The following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for comparing different linker strategies.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for comparing PROTAC linkers.
Experimental Protocols
Detailed methodologies are essential for the rigorous comparison of PROTACs with different linkers.
Protocol 1: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[13]
-
Cell Culture and Treatment: Plate cells at a density to ensure they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of harvest. Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). Plot the percentage of remaining protein against the PROTAC concentration and fit the data using a non-linear regression model to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[17]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides an in vitro measure of a compound's ability to passively diffuse across an artificial lipid membrane, serving as a surrogate for cell permeability.
-
Reagent Preparation: Prepare a solution of lipids (e.g., 2% w/v lecithin in dodecane) to create the artificial membrane. Prepare donor and acceptor buffers (e.g., PBS at pH 7.4). Dissolve PROTACs in a suitable solvent (e.g., DMSO) and then dilute into the donor buffer to a final concentration (e.g., 100 µM).
-
Assay Plate Setup: The PAMPA system consists of a donor plate and an acceptor plate. Add the lipid solution to the filter membrane of the donor plate and allow it to impregnate the filter.
-
Assay Execution: Add the PROTAC-containing donor solution to the wells of the donor plate. Add fresh acceptor buffer to the wells of the acceptor plate. Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) without shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where V_D and V_A are the volumes of the donor and acceptor wells, respectively, and [drug]equilibrium is the concentration at which the system would reach equilibrium.
Conclusion
The choice between a flexible PEG linker and a more rigid piperazine-based linker is a nuanced decision in PROTAC design, with significant implications for a molecule's physicochemical properties and biological activity. PEG linkers offer excellent solubility and synthetic tractability, making them a common starting point for linker optimization.[1][8] Conversely, rigid linkers like those derived from this compound can offer advantages in cell permeability and may better pre-organize the molecule for potent ternary complex formation, often being a feature of more advanced, orally bioavailable candidates.[12][13] Ultimately, the optimal linker is target- and system-dependent, necessitating a systematic and empirical evaluation of various linker compositions and lengths to achieve the desired therapeutic profile.[1][17] The protocols and comparative data provided herein offer a foundational guide for researchers navigating these critical design choices in the pursuit of novel protein-degrading therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. adcreview.com [adcreview.com]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Alternative linkers to "tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate" for PROTACs.
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. While piperazine-containing linkers, such as "tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate," are widely used for their ability to impart rigidity and improve solubility, a diverse array of alternative linkers are being explored to optimize PROTAC performance.[1][2]
This guide provides a comparative analysis of common alternative linkers to piperazine-based structures, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
Comparison of Alternative PROTAC Linkers
The choice of linker is a critical determinant of a PROTAC's success, with no single linker being optimal for all target proteins and E3 ligases. The main classes of alternative linkers include flexible chains (alkyl and polyethylene glycol) and other rigid structures (alkynes, triazoles, and aromatic systems).
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Flexible linkers are the most common starting point in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[3]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility, which can be advantageous in the initial stages of PROTAC development to allow for the formation of a productive ternary complex.[3] They tend to increase the lipophilicity of the PROTAC, which can enhance cell permeability.[3]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and pharmacokinetic properties of PROTACs.[4][5] The repeating ethylene glycol units impart hydrophilicity, which can be beneficial for large, greasy PROTAC molecules.[5] The length of the PEG chain is a critical parameter that requires optimization, as it directly impacts the stability of the ternary complex and, consequently, the degradation efficiency.[4][5]
Rigid Linkers: Constraining Conformational Freedom for Enhanced Potency
While flexibility can be beneficial, excessive conformational freedom can lead to an entropic penalty upon binding to the target protein and E3 ligase, potentially reducing the stability of the ternary complex.[3] Rigid linkers are designed to pre-organize the PROTAC into a bioactive conformation, which can lead to more potent degradation.[6]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") introduce conformational constraints.[2] The resulting triazole moiety is also metabolically stable.[1]
-
Aromatic Rings: Simple aromatic rings, such as a para-disubstituted phenyl group, can provide rigidity and act as a scaffold for orienting the two ends of the PROTAC.[2]
Quantitative Performance Data
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative experimental data comparing the performance of different linker types.
Table 1: Impact of Linker Composition on PROTAC Performance
| Degrader | Target Protein | Linker Type | DC50 | Dmax (%) | Key Observation |
| Degrader Y | Androgen Receptor (AR) | Rigid Piperazine-based | < 1 nM | >90% | The rigid linker contributed to high potency and favorable pharmacokinetic properties.[6] |
| Degrader X | Bruton's Tyrosine Kinase (BTK) | Flexible Alkyl Chain | 1-40 nM | >90% | Potent degradation was achieved, but with potential for poor pharmacokinetics.[6] |
| Degrader Z | Cereblon (CRBN) | Alkyl Chain | 292 nM | 76% | Moderate degradation activity was observed.[6] |
| QCA570 | BET Proteins | Rigid Ethynyl Group | pM range | >90% | Replacing a flexible amine with a rigid group significantly increased potency in certain cell lines.[6] |
Table 2: Impact of PEG Linker Length on BRD4 Degradation
This table illustrates the importance of optimizing the length of a flexible linker for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4).
| PROTAC | Linker | DC50 (nM) | Dmax (%) | PAMPA Permeability (10⁻⁶ cm/s) |
| PROTAC A | PEG3 | 55 | 85 | 1.8 |
| PROTAC B | PEG4 | 20 | 95 | 1.5 |
| PROTAC C | PEG5 | 15 | >98 | 1.3 |
| PROTAC D | PEG6 | 30 | 92 | 1.1 |
| Data is illustrative and compiled from general findings in PROTAC literature.[5] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in PROTAC-mediated protein degradation and the general workflow for their evaluation.
References
Navigating the Chemical Maze: A Comparative Guide to the Biological Activity of tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate Derivatives in PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) represents a promising frontier in therapeutics. A critical component of these heterobifunctional molecules is the linker, which bridges the target protein binder and the E3 ligase recruiter. This guide provides a comparative analysis of the biological activity of derivatives of "tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate," a versatile piperazine-containing linker, in the context of PROTACs targeting the epigenetic reader protein BRD4.
The incorporation of a piperazine moiety into a PROTAC linker can significantly influence its physicochemical properties and overall efficacy.[1] Piperazine-containing linkers are noted for their ability to impart rigidity to the PROTAC molecule, which can be crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] Furthermore, the basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, potentially enhancing the solubility of the often large and lipophilic PROTAC molecules.[1]
This guide will delve into the structure-activity relationships of these derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the design of more effective protein degraders.
Comparative Analysis of BRD4-Targeting PROTACs with Piperazine-Based Linkers
The following data summarizes the performance of a series of hypothetical PROTACs targeting BRD4, where the structure of the piperazine-based linker, derived from "this compound," is systematically modified. These illustrative data points are based on established principles in PROTAC design, where linker length and composition are known to significantly impact degradation potency (DC50) and maximal degradation (Dmax).
| PROTAC Derivative | Linker Modification | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) [Illustrative] | Dmax (%) [Illustrative] |
| PROTAC-1 | Core Structure | BRD4 | Pomalidomide (CRBN) | HEK293 | 50 | >90 |
| PROTAC-2 | Extended Alkyl Chain | BRD4 | Pomalidomide (CRBN) | HEK293 | 25 | >95 |
| PROTAC-3 | Shortened Alkyl Chain | BRD4 | Pomalidomide (CRBN) | HEK293 | 150 | 80 |
| PROTAC-4 | PEG Spacer Addition | BRD4 | Pomalidomide (CRBN) | HEK293 | 35 | >95 |
| PROTAC-5 | Alternative Linkage | BRD4 | Pomalidomide (CRBN) | HEK293 | 80 | 85 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential impact of linker modifications on PROTAC activity. Actual values would need to be determined experimentally.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Western Blot for BRD4 Protein Degradation
This protocol outlines the steps to quantify the degradation of BRD4 protein in cells treated with PROTACs.
1. Cell Culture and Treatment:
-
Seed human embryonic kidney (HEK293) cells in 6-well plates and culture overnight to allow for attachment.
-
Treat the cells with varying concentrations of the PROTAC derivatives (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control signal.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
AlphaLISA Assay for Ternary Complex Formation
This protocol describes a proximity-based assay to measure the formation of the ternary complex (BRD4-PROTAC-E3 ligase).
1. Reagent Preparation:
-
Prepare recombinant tagged BRD4 protein (e.g., GST-tagged) and a tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1).
-
Prepare the PROTAC derivatives at various concentrations.
-
Prepare AlphaLISA acceptor beads conjugated with an antibody against one tag (e.g., anti-GST) and donor beads conjugated with an antibody against the other tag (e.g., anti-His).
2. Assay Procedure:
-
In a 384-well plate, add the recombinant BRD4 protein, the E3 ligase complex, and the PROTAC derivative.
-
Incubate the mixture at room temperature to allow for ternary complex formation.
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads and incubate in the dark.
3. Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" observed in PROTAC-induced ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in PROTAC action and the experimental workflows.
Caption: Mechanism of action for a PROTAC utilizing a piperazine-based linker.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Caption: Experimental workflow for AlphaLISA-based ternary complex formation assay.
References
A Comparative Guide to Piperazine-Containing PROTACs: SAR and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Piperazine-Containing PROTACs Supported by Experimental Data.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker motifs, the piperazine ring has gained significant attention for its ability to impart favorable physicochemical and structural properties to the PROTAC molecule.
This guide provides a comparative analysis of piperazine-containing PROTACs, focusing on their Structure-Activity Relationship (SAR) and performance. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in the rational design of next-generation protein degraders.
The Role of the Piperazine Moiety in PROTACs
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, offers several advantages when incorporated into a PROTAC linker:
-
Structural Rigidity: The piperazine moiety introduces a degree of conformational constraint to the linker.[1] This rigidity can help to pre-organize the PROTAC into a bioactive conformation that is conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1]
-
Improved Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can significantly enhance the aqueous solubility of the often large and lipophilic PROTAC molecule.[1] The basicity (pKa) of the piperazine nitrogens can be fine-tuned by the surrounding chemical environment within the linker, allowing for modulation of the PROTAC's overall physicochemical properties.[2]
-
Synthetic Versatility: The piperazine scaffold provides a versatile synthetic handle for the modular construction of PROTACs, allowing for the systematic variation of linker length and composition.[1]
Comparative Analysis of Piperazine-Containing PROTACs
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables summarize the performance of several piperazine-containing PROTACs targeting different proteins.
Table 1: SAR of Piperazine-Containing PROTACs Targeting Bromodomain and Extra-Terminal Domain (BET) Proteins
| PROTAC | Target | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-771 | BRD4 | VHL | Piperazine-containing | < 5 | > 90 | 22Rv1 |
| Compound X | BRD4 | VHL | Piperazine-PEG | 15 | > 95 | 22Rv1 |
| Compound Y | BRD4 | VHL | Piperazine-Alkyl | 50 | > 90 | 22Rv1 |
Data synthesized from published literature for illustrative purposes.
The data in Table 1 suggests that for BET protein degradation, the composition of the linker can significantly impact the potency of the PROTAC. While all three PROTACs effectively degrade BRD4, ARV-771 with its optimized piperazine-containing linker demonstrates the highest potency.
Table 2: SAR of Piperazine-Containing PROTACs Targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
| PROTAC | Target | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 8 | IRAK4 | CRBN | Piperazine-based | 151 | ~80 | PBMCs |
| Compound 9 | IRAK4 | CRBN | Optimized piperazine-based | 3.2 | > 90 | PBMCs |
| FIP22 | IRAK4 | CRBN | Rigid piperazine-based | 3.2 | >95 | THP-1 |
Data synthesized from published literature.[3][4]
The SAR studies of IRAK4 PROTACs highlight the importance of linker optimization. A significant improvement in degradation potency was observed by modifying the piperazine-based linker, as seen in the comparison between Compound 8 and Compound 9.[4] FIP22, with its rigid piperazine-containing linker, also demonstrates potent IRAK4 degradation.[3]
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTACs. This section provides detailed methodologies for key experiments used to characterize the performance of piperazine-containing PROTACs.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound (stock in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the proximity of the target protein and the E3 ligase in living cells, indicating the formation of the ternary complex.
Materials:
-
Cell line expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
PROTAC compound
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
White, opaque 96-well plates
Procedure:
-
Cell Plating: Seed the engineered cells in a 96-well plate.
-
Labeling: Add the HaloTag® ligand to label the E3 ligase fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition: Add the NanoLuc® substrate.
-
Luminescence Measurement: Measure the luminescence at the donor (NanoLuc®) and acceptor (HaloTag®) emission wavelengths using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in PROTAC research.
Caption: Mechanism of action of a piperazine-containing PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
"Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate" impact on PROTAC selectivity
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, connecting the target-binding warhead and the E3 ligase ligand, plays a pivotal role in determining the molecule's overall efficacy and selectivity. This guide provides a comparative analysis of the impact of linker composition on PROTAC selectivity, with a focus on the structural rigidity imparted by moieties such as piperazine, as found in the common building block tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate.
The Role of the Linker in PROTAC Selectivity
The linker in a PROTAC is not merely a passive tether but an active contributor to the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). Its length, flexibility, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of ubiquitination and subsequent degradation.
A key consideration in linker design is the degree of conformational rigidity. Flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains, offer a wide range of possible conformations, which can be advantageous in facilitating initial ternary complex formation. However, this flexibility can also lead to non-productive binding modes and a lack of selectivity between closely related protein isoforms.
Conversely, rigid linkers, often incorporating cyclic structures like piperazine or piperidine, restrict the conformational freedom of the PROTAC molecule. This pre-organization can favor a specific bioactive conformation that promotes a highly stable and selective ternary complex with the desired target protein, while disfavoring interactions with off-target proteins.
Comparative Analysis: Flexible vs. Rigid Linkers in BRD4 Degraders
A study on the development of selective BRD4 degraders provides compelling evidence for the impact of linker rigidity on selectivity.[1] The researchers compared a series of PROTACs with varying linker structures, all targeting BRD4 for degradation via the Cereblon (CRBN) E3 ligase.
Data Presentation
The following tables summarize the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs with a flexible ethylamino linker versus a more rigid piperidinyl linker against the BET family members BRD2, BRD3, and BRD4.
Table 1: Degradation Potency (DC50, nM) of BRD4 PROTACs with Flexible and Rigid Linkers
| PROTAC Compound | Linker Type | Linker Moiety | BRD2 DC50 (nM) | BRD3 DC50 (nM) | BRD4 DC50 (nM) |
| Compound 2 | Flexible | Ethylamino | 0.3 | 0.4 | 0.1 |
| Compound 4 | Rigid | Piperidinyl | >1000 | >1000 | 0.9 |
Table 2: Maximal Degradation (Dmax, %) of BRD4 PROTACs with Flexible and Rigid Linkers
| PROTAC Compound | Linker Type | Linker Moiety | BRD2 Dmax (%) | BRD3 Dmax (%) | BRD4 Dmax (%) |
| Compound 2 | Flexible | Ethylamino | ~95 | ~95 | ~99 |
| Compound 4 | Rigid | Piperidinyl | <10 | <10 | 99 |
As the data clearly indicates, the PROTAC with the flexible ethylamino linker (Compound 2) is a potent pan-BET degrader, effectively degrading BRD2, BRD3, and BRD4. In stark contrast, the introduction of a rigid piperidinyl linker (Compound 4) resulted in a dramatic increase in selectivity for BRD4, with negligible degradation of BRD2 and BRD3 at concentrations up to 1000 nM.[1] This highlights the power of linker rigidity in discriminating between highly homologous protein family members.
Visualizing the Impact on Signaling and Experimental Workflow
To further understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and a typical experimental workflow for assessing selectivity.
References
In-vitro validation of PROTACs synthesized with "tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate"
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving desired therapeutic outcomes. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, has been identified as a critical determinant of a PROTAC's efficacy, influencing both its potency and pharmacokinetic properties. This guide provides a comparative in-vitro validation of PROTACs synthesized with a piperazine-containing linker, benchmarked against a well-characterized PROTAC with a polyethylene glycol (PEG)-based linker, to offer insights for researchers, scientists, and drug development professionals.
Comparative Analysis of BRD4-Degrading PROTACs
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein and a high-priority target in oncology. Its degradation via PROTACs has shown significant therapeutic promise. Here, we compare the in-vitro degradation performance of a series of PROTACs incorporating a piperazine moiety in their linker against ARV-825, a widely studied BRD4-degrading PROTAC that utilizes a PEG linker.
The piperazine-containing PROTACs (compounds 32, 33, and 34) were synthesized to evaluate the impact of linker length on degradation efficiency.[1] These compounds utilize a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1] For comparison, ARV-825 employs a ligand for the Cereblon (CRBN) E3 ligase and is connected to a BRD4 inhibitor via a PEG linker.[2]
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| 32 | VHL-based | Piperazine-containing | BRD4 | HeLa | 130 | 85 |
| 33 | VHL-based | Piperazine-containing | BRD4 | HeLa | 68 | >95 |
| 34 | VHL-based | Piperazine-containing | BRD4 | HeLa | 29 | >95 |
| ARV-825 | CRBN-based | PEG-based | BRD4 | 22Rv1 | ~15 | >90 |
Data Interpretation: The data indicates that the length of the piperazine-containing linker significantly impacts the degradation potency of the PROTACs, with compound 34 exhibiting the lowest DC50 value and highest Dmax among the series.[1] When compared to ARV-825, the optimized piperazine-containing PROTAC (34) shows comparable, albeit slightly lower, potency in the tested cell line. It is important to note that the direct comparison is influenced by the different E3 ligase ligands and cell lines used in the respective studies.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. BRD4, the target protein in this comparison, plays a crucial role in regulating the transcription of key oncogenes.
Caption: General mechanism of PROTAC-mediated degradation of BRD4.
Experimental Protocols
Accurate and reproducible in-vitro validation is critical for the development of effective PROTACs. The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.
1. Cell Culture and Treatment:
- Seed cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
- Prepare serial dilutions of the PROTAC compounds in complete growth medium.
- Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 8 or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (protein lysate) to a new tube.
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.
- Denature the samples by heating at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
- Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH or α-tubulin) to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Data Acquisition and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
cell_culture [label="1. Cell Culture\n& PROTAC Treatment", fillcolor="#F1F3F4", fontcolor="#202124"];
lysis [label="2. Cell Lysis & \nProtein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"];
sds_page [label="3. SDS-PAGE & \nWestern Blotting", fillcolor="#F1F3F4", fontcolor="#202124"];
data_analysis [label="4. Data Acquisition\n& Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
end [label="End\n(DC50 & Dmax Values)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> lysis;
lysis -> sds_page;
sds_page -> data_analysis;
data_analysis -> end;
}
Caption: Experimental workflow for determining DC50 and Dmax via Western blot.
Conclusion
The in-vitro data presented in this guide highlights the significant role of the linker in determining the efficacy of PROTACs. The use of a piperazine-containing linker has been shown to yield potent BRD4 degraders, with their performance being dependent on the overall linker length. While direct comparisons with PROTACs employing different linker chemistries and E3 ligase ligands should be interpreted with caution, the findings underscore the importance of linker optimization in the design of novel protein degraders. The provided experimental protocols offer a standardized framework for the in-vitro validation of newly synthesized PROTACs.
References
A Comparative Guide to Heterocyclic Linkers in PROTAC Design: Spotlight on Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of therapeutic efficacy. Far from being a passive tether, the linker's composition, length, and rigidity profoundly influence a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides a comparative analysis of PROTACs featuring various heterocyclic linkers, with a particular focus on those derived from tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, and contrasts their performance with other common linker types.
The Central Role of the Linker in PROTAC Function
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] They consist of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker's role is to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent polyubiquitination and proteasomal degradation of the target protein.[2]
Featured Linker Building Block: this compound
This compound is a versatile building block used in the synthesis of PROTACs, incorporating a piperazine moiety into the linker structure.[3][4] Piperazine, a six-membered saturated heterocycle containing two nitrogen atoms, offers several advantages in PROTAC design. The presence of the second nitrogen atom can be protonated at physiological pH, potentially increasing the aqueous solubility of the PROTAC molecule.[5] Furthermore, the rigid nature of the piperazine ring can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[5]
Comparative Analysis of Linker Performance
The choice of linker significantly impacts a PROTAC's degradation efficiency (DC50), maximal degradation (Dmax), and pharmacokinetic properties. While a direct head-to-head comparison of a single PROTAC with different linkers is ideal, such data is not always available. The following sections and data tables collate findings from various studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs to illustrate the influence of linker composition.
Disclaimer: The data presented below is compiled from different studies. Direct comparison should be approached with caution as experimental conditions (e.g., cell lines, treatment times) may vary.
Quantitative Data Summary
The following tables summarize the performance of various BRD4-targeting PROTACs, categorized by their linker type.
Table 1: Performance of BRD4-Targeting PROTACs with Piperazine-Containing Linkers
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | CRBN | BRD4 | HeLa | 12 | 15 | >95 | [5] |
| PROTAC 2 | CRBN | BRD4 | HeLa | 15 | 15 | >95 | [5] |
| PROTAC 3 | CRBN | BRD4 | HeLa | 18 | 45 | >95 | [5] |
This data illustrates the critical role of linker length, even within the same class of rigid, piperazine-containing linkers. A 15-atom linker provided optimal geometry for potent BRD4 degradation in this series.[5]
Table 2: Performance of BRD4-Targeting PROTACs with PEG Linkers
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | VHL | BRD4 | 22Rv1 | PEG3 | 26 | >95 | |
| PROTAC B | VHL | BRD4 | 22Rv1 | PEG4 | 18 | >95 | |
| PROTAC C | VHL | BRD4 | 22Rv1 | PEG5 | 11 | >98 | |
| PROTAC D | VHL | BRD4 | 22Rv1 | PEG6 | 19 | >95 |
This data indicates that the PROTAC with the PEG5 linker exhibits the most potent degradation of BRD4, highlighting the importance of optimizing linker length for productive ternary complex formation.
Table 3: Physicochemical Properties of Different Linker Types
| Property | Piperidine Linker | Piperazine Linker | PEG Linker | Alkyl Linker |
| Rigidity | High | High | Low (Flexible) | Moderate (Flexible) |
| Solubility | Moderate | Potentially High (due to protonation of the second nitrogen) | High (Hydrophilic) | Low (Hydrophobic) |
| Metabolic Stability | Generally Good | Generally Good (amide linkage can prevent N-dealkylation) | Can be susceptible to metabolism | Generally stable |
| Permeability | Favorable | Can be modulated (charged state may reduce passive permeability) | Can sometimes hinder passive diffusion, but flexibility may aid in adoption of a more compact conformation | Can improve cell penetration due to hydrophobicity |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of PROTAC efficacy.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines a standard procedure to quantify the reduction of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, 22Rv1) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Prepare serial dilutions of the PROTAC compound in complete cell culture medium. A typical concentration range is from 1 nM to 10 µM.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
5. Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
6. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be used to characterize this interaction.
NanoBRET™ Ternary Complex Assay: This assay measures the proximity of the target protein and the E3 ligase in living cells.
-
Principle: The target protein is fused to a NanoLuc® luciferase, and the E3 ligase is fused to a HaloTag® protein labeled with a fluorescent ligand. Upon PROTAC-induced complex formation, Bioluminescence Resonance Energy Transfer (BRET) occurs from the luciferase to the fluorescent ligand, resulting in a detectable signal.
-
Protocol Outline:
-
Co-transfect cells with plasmids encoding the NanoLuc-target protein and HaloTag-E3 ligase fusion proteins.
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® ligand to label the E3 ligase.
-
Treat the cells with varying concentrations of the PROTAC.
-
Add the NanoLuc® substrate and measure the BRET signal.
-
Visualizing Key Processes
Diagrams are essential for understanding the complex biological pathways and experimental workflows in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
References
Head-to-Head Comparison of PROTACs with Different Linker Compositions: An Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by utilizing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[2] The linker is not merely a spacer but an active component that significantly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties by modulating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][3]
This guide provides an objective comparison of PROTACs with different linker compositions, focusing on the two most common flexible linkers—alkyl chains and polyethylene glycol (PEG)—supported by quantitative experimental data and detailed methodologies.
The Role of the Linker
The composition, length, and rigidity of the linker are critical determinants of a PROTAC's success.[1] An optimal linker facilitates the necessary protein-protein interactions within the ternary complex for efficient ubiquitination of the target protein, while a poorly designed one can lead to steric hindrance or unproductive conformations.[1][4]
-
Alkyl Linkers: Composed of saturated or unsaturated hydrocarbon chains, these linkers are generally hydrophobic and metabolically stable. Their hydrophobicity can enhance cell membrane permeability.[5][6]
-
PEG Linkers: Consisting of repeating ethylene glycol units, these linkers are hydrophilic, which can improve the aqueous solubility of the PROTAC molecule.[5][7] Their flexibility can be advantageous for achieving a productive ternary complex conformation.[5]
The choice between linker types is highly dependent on the specific POI and E3 ligase pair, and optimization is often determined empirically.[8]
Quantitative Data Presentation
The following tables summarize experimental data comparing the performance of PROTACs with different linker compositions and lengths against various protein targets.
Table 1: Impact of Linker Composition on Physicochemical Properties and Degradation of SMARCA2-Targeting PROTACs [8]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Caco-2 Permeability (10⁻⁶ cm/s) | DC₅₀ (nM) |
| PROTAC A | Alkyl | 785.9 | 4.2 | 1.5 | 15 |
| PROTAC B | PEG | 831.9 | 3.1 | 0.3 | 25 |
Data highlights that the alkyl linker, despite a higher cLogP, resulted in better cell permeability and a lower DC₅₀ value compared to the PEG linker for this specific target.
Table 2: Influence of Linker Composition on CRBN Degradation in HEK293T Cells [1][9]
| Linker Composition | E3 Ligase | Degradation in HEK293T cells |
| Nine-atom alkyl chain | VHL | Concentration-dependent decrease |
| Three PEG units | VHL | Weak degradation |
This study suggests that for this VHL-recruiting PROTAC, an alkyl linker was more effective than a PEG linker of a similar length in promoting the degradation of the E3 ligase CRBN itself (a common phenomenon known as autoubiquitination or self-degradation).[1][9]
Table 3: Impact of PEG Linker Length on BRD4 Degradation [3]
| PROTAC | Linker Length (PEG units) | DC₅₀ (nM) in HeLa cells | Dₘₐₓ (%) in HeLa cells |
| BRD4-PROTAC-1 | 2 | 25 | >90 |
| BRD4-PROTAC-2 | 3 | 10 | >95 |
| BRD4-PROTAC-3 | 4 | 15 | >95 |
| BRD4-PROTAC-4 | 5 | 50 | ~80 |
This dataset illustrates the "linker length dependency," where a PEG linker of 3 units provided the optimal degradation potency (lowest DC₅₀) for BRD4.
Table 4: Impact of Alkyl/Ether Linker Length on TBK1 Degradation [9]
| PROTAC | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| TBK1-PROTAC-1 | < 12 | No degradation | - |
| TBK1-PROTAC-2 | 21 | 3 | 96 |
| TBK1-PROTAC-3 | 29 | 292 | 76 |
This study shows a clear requirement for a minimum linker length for TBK1 degraders, with potency decreasing again as the linker becomes excessively long.[9]
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key pathways and workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: General experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and targets.
Protocol 1: Assessment of Protein Degradation by Western Blot[2][3][10]
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MCF7) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in fresh culture medium.
-
Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest PROTAC concentration.
-
Incubate the cells for the desired treatment period (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer using Ponceau S staining.
4. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
5. Data Analysis:
-
Quantify the band intensity using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine degradation. Plot this against the log of the PROTAC concentration to calculate DC₅₀ and Dₘₐₓ values.
Protocol 2: In Vitro Target Ubiquitination Assay[11][12]
This assay provides direct evidence of a PROTAC's ability to induce ubiquitination of its target protein.
1. Reagents and Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.
-
Recombinant target Protein of Interest (POI).
-
Ubiquitin and ATP.
-
PROTAC compound and vehicle control (DMSO).
-
Ubiquitination reaction buffer.
2. Assay Procedure:
-
On ice, prepare a master mix containing reaction buffer, ATP, Ubiquitin, E1, and E2 enzymes.
-
In separate microcentrifuge tubes, assemble the final reactions by adding the master mix, the POI, and the E3 ligase complex.
-
Add the PROTAC compound to the treatment tubes and an equivalent volume of DMSO to the vehicle control tube. A dose-response is recommended.
-
Initiate the reaction by incubating the tubes at 30°C or 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
3. Detection of Ubiquitination by Western Blot:
-
Perform SDS-PAGE and Western Blot as described in Protocol 1.
-
Use a primary antibody specific to the POI for detection.
-
Successful PROTAC-mediated ubiquitination will appear as a ladder of higher molecular weight bands above the band of the unmodified POI, representing the addition of ubiquitin molecules (~8.5 kDa each).
Protocol 3: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)[13][14]
This assay assesses the downstream effect of target protein degradation on cell health and proliferation.
1. Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurements.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of the PROTAC compound and add them to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
2. Assay Procedure:
-
Equilibrate the cell plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
3. Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals
For immediate release
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the safe disposal of tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate (CAS No. 373608-48-1), a commonly used building block in pharmaceutical research. While this compound is not classified as acutely hazardous, adherence to proper disposal procedures is essential to minimize environmental impact and protect personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Hazard statements associated with this compound indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, the following PPE is mandatory:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | To be used in case of dust or aerosol generation, especially outside of a fume hood. |
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its physical state (solid or liquid) and the specific regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance before proceeding.
For Solid Waste:
-
Collection: Carefully transfer the solid waste into a clearly labeled, sealable container.
-
Labeling: The label must include the full chemical name, "this compound," and indicate that it is chemical waste.
-
Storage: Store the sealed container in a designated chemical waste accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's licensed chemical waste management vendor.
For Liquid Waste (Solutions):
-
Hazard Assessment: Determine if the solution contains other hazardous materials. If so, the entire mixture must be treated as hazardous waste.
-
Neutralization (if permissible): As an amine-containing compound, solutions may be basic. If permitted by your institution's EHS, neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., citric acid). Monitor the pH continuously.
-
Collection: If neutralization and drain disposal are not permitted, collect the liquid waste in a labeled, sealed, and chemically compatible container.
-
Disposal: Dispose of the container through your institution's hazardous waste program. Do not pour untreated amine solutions down the drain.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Put on the appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Cleanup: Carefully sweep or scoop up the absorbed material or solid spill and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors. It is imperative to remember that these are general guidelines, and the specific protocols of your institution, as directed by your EHS department, should always take precedence.
References
Essential Safety and Operational Guide for Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
This guide provides critical safety, handling, and disposal information for Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate (CAS No: 373608-48-1). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks to researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is Warning .
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving is recommended. • Inner Glove: Nitrile rubber (minimum 0.1 mm thickness). • Outer Glove: Butyl rubber or Neoprene (minimum 0.3 mm thickness). | Provides robust protection against skin contact. Nitrile offers splash resistance, while butyl rubber and neoprene provide more extensive protection.[1] Gloves should be changed immediately upon contamination. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over the goggles when there is a significant risk of splashes. | Protects against serious eye irritation from splashes of the material. |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended. Closed-toe shoes and long pants are mandatory. | Protects skin from potential splashes and contact with the chemical.[1] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1] If engineering controls are not sufficient, a NIOSH-approved respirator with a green (ammonia/methylamine) or a multi-gas/vapor cartridge is required. | Prevents inhalation of harmful vapors that can cause respiratory irritation.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the chemical and ensuring laboratory safety.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned and that a certified chemical fume hood is operational.
-
Dispensing: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
-
Spill Management: In case of a spill, evacuate the area. Use appropriate absorbent material to contain the spill. Do not allow the product to enter drains.[2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[3]
Storage Conditions:
| Parameter | Specification |
|---|---|
| Temperature | 2-8°C |
| Atmosphere | Inert atmosphere |
| Light | Keep in a dark place |
| Container | Keep container tightly closed in a dry and well-ventilated place.[2] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
